Technical Documentation Center

2-(Quinolin-6-yloxy)propan-1-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride
  • CAS: 1864056-72-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Pharmacokinetics of 2-(Quinolin-6-yloxy)propan-1-amine Hydrochloride in Murine Models

Abstract This technical guide provides a comprehensive framework for characterizing the pharmacokinetic profile of 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride, a novel quinoline derivative, in murine models. As the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the pharmacokinetic profile of 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride, a novel quinoline derivative, in murine models. As the quinoline scaffold is a cornerstone in the development of therapeutics for a wide range of diseases, a thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of new analogues is paramount for successful drug development.[1][2] This document outlines detailed, field-proven methodologies for in vivo studies, bioanalytical sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and pharmacokinetic data analysis. The causality behind experimental choices is explained to equip researchers with the rationale needed to design and execute robust pharmacokinetic studies, ensuring data integrity and translatability.

Introduction: The Quinoline Scaffold and the Imperative for Pharmacokinetic Profiling

The quinoline ring system is a privileged structural motif in medicinal chemistry, forming the backbone of numerous approved drugs with diverse pharmacological activities, including antimalarial, anticancer, and antimicrobial effects.[1][2] The therapeutic efficacy and safety of these agents are intrinsically linked to their pharmacokinetic (PK) behavior, which is heavily influenced by the nature and placement of substituents on the quinoline core.[1] 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride represents a new chemical entity with therapeutic potential that necessitates a comprehensive evaluation of its ADME properties.

Murine models are indispensable in early drug discovery for providing essential preclinical data on a compound's in vivo behavior.[3] They offer a practical and versatile platform to assess pharmacokinetic parameters that guide lead optimization and predict human dose regimens.[3] This guide provides a detailed roadmap for conducting these critical studies.

Ethical Considerations in Animal Research

All animal experiments must be conducted in strict accordance with ethical guidelines and regulations. Researchers have a responsibility to uphold the highest standards of animal welfare, which includes respecting the intrinsic value of the animals and minimizing any potential for pain or distress.[4][5] Key principles to adhere to include:

  • Replacement, Reduction, and Refinement (the 3Rs): Every effort should be made to replace animal use with alternative methods, reduce the number of animals used to the minimum necessary for scientifically valid results, and refine experimental procedures to minimize suffering.[6][7]

  • Justification of Research: The potential scientific benefits of the research must outweigh the potential harm to the animals.[6]

  • Institutional Animal Care and Use Committee (IACUC) Approval: All study protocols must be reviewed and approved by an institutional ethics committee.[8]

Experimental Design: A Murine Pharmacokinetic Study

A well-designed pharmacokinetic study is crucial for obtaining reliable and interpretable data. This section details the key components of a typical study design for 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride in mice.

Animal Model
  • Strain Selection: Common outbred strains like CD-1 or inbred strains such as C57BL/6 or BALB/c are suitable for initial PK studies.[3][8] The choice may be influenced by the intended therapeutic area and the availability of historical data.

  • Animal Husbandry: Mice should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water, unless fasting is required for the study protocol.[9]

Compound Formulation and Administration

The formulation and route of administration are critical variables that directly impact drug absorption.

  • Formulation: A suitable vehicle must be developed to ensure the solubility and stability of 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride. Common vehicles include saline, polyethylene glycol (PEG), or a combination of solvents and surfactants. The final formulation should be sterile and non-irritating.

  • Routes of Administration:

    • Intravenous (IV) Bolus: Administered via the tail vein, this route provides immediate and complete systemic exposure, serving as a reference for calculating absolute bioavailability.[8][10]

    • Oral Gavage (PO): This is the most common route for evaluating oral absorption and bioavailability.[8][9]

Dosing and Blood Sampling
  • Dose Selection: The dose levels should be chosen based on preliminary toxicity and efficacy data. It is advisable to test at least two to three dose levels to assess dose proportionality.[11]

  • Blood Sampling: Serial blood samples are collected at predetermined time points to capture the full concentration-time profile. A typical sampling schedule for an IV dose might be 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For an oral dose, the schedule could be 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[8] Microsampling techniques are recommended to minimize blood loss from individual animals.[10]

  • Sample Processing: Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Methodology: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and specificity.[12]

Sample Preparation

The goal of sample preparation is to remove interfering substances from the plasma matrix and concentrate the analyte of interest.

  • Protein Precipitation (PPT): This is a simple and rapid method where a cold organic solvent, such as acetonitrile, is added to the plasma sample to precipitate proteins.[13][14]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): This method provides a cleaner extract by utilizing a solid sorbent to retain the analyte while interferences are washed away.[14]

LC-MS/MS Method Validation

A robust bioanalytical method validation is essential to ensure the reliability of the pharmacokinetic data. Key validation parameters include:[12]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[12]

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[12]

  • Calibration Curve: A linear relationship between the instrument response and known concentrations of the analyte.[12]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.[14]

  • Recovery and Matrix Effect: The efficiency of the extraction process and the influence of matrix components on the analyte's ionization, respectively.[12][14]

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.[14]

Step-by-Step Bioanalytical Protocol
  • Thaw plasma samples and quality control (QC) samples on ice.

  • Spike an internal standard (IS) into all samples, standards, and QCs. A structurally similar molecule is often a good choice for an IS.[13]

  • Perform protein precipitation by adding three volumes of cold acetonitrile.

  • Vortex mix for 1 minute.

  • Centrifuge at high speed for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

Data Analysis and Pharmacokinetic Parameter Calculation

Non-compartmental analysis (NCA) is a widely used method for calculating key pharmacokinetic parameters directly from the plasma concentration-time data without assuming a specific compartmental model.[15][16][17]

Key Pharmacokinetic Parameters

The following are essential PK parameters determined through NCA:[17][18]

  • Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug in the plasma.[15]

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.[15]

  • AUC (Area Under the Curve): Represents the total drug exposure over time.[17]

  • t1/2 (Half-life): The time it takes for the plasma concentration of the drug to decrease by half.[17]

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time.[17]

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

  • F% (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation.[9]

Data Presentation

Quantitative pharmacokinetic data should be summarized in a clear and concise table for easy comparison between different dose groups and routes of administration.

Table 1: Hypothetical Pharmacokinetic Parameters of 2-(Quinolin-6-yloxy)propan-1-amine Hydrochloride in Mice

Parameter1 mg/kg IV10 mg/kg PO
Cmax (ng/mL)500800
Tmax (h)0.0831.0
AUC (0-t) (ng*h/mL)12004800
t1/2 (h)4.55.2
CL (L/h/kg)0.83-
Vd (L/kg)5.4-
F%-40%

Visualization of Workflows and Pathways

Visual diagrams are invaluable for illustrating complex processes and relationships in pharmacokinetic studies.

Experimental Workflow

G cluster_pre Pre-Dosing cluster_dosing Dosing & Sampling cluster_analysis Bioanalysis & Data Processing cluster_report Reporting Animal Acclimation Animal Acclimation Formulation Preparation Formulation Preparation Animal Acclimation->Formulation Preparation Dose Calculation Dose Calculation Formulation Preparation->Dose Calculation IV Dosing IV Dosing Dose Calculation->IV Dosing PO Dosing PO Dosing Dose Calculation->PO Dosing Serial Blood Sampling Serial Blood Sampling IV Dosing->Serial Blood Sampling PO Dosing->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Sample Extraction Sample Extraction Plasma Separation->Sample Extraction LC-MS/MS Analysis LC-MS/MS Analysis Sample Extraction->LC-MS/MS Analysis Data Integration Data Integration LC-MS/MS Analysis->Data Integration PK Parameter Calculation PK Parameter Calculation Data Integration->PK Parameter Calculation Final Report Final Report PK Parameter Calculation->Final Report

Caption: Experimental workflow for a murine pharmacokinetic study.

Proposed Metabolic Pathway

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Compound 2-(Quinolin-6-yloxy) propan-1-amine Oxidation Hydroxylation on Quinoline Ring Parent Compound->Oxidation CYP450s Deamination Oxidative Deamination of Propanamine Parent Compound->Deamination CYP450s Glucuronidation Glucuronide Conjugation Oxidation->Glucuronidation UGTs, SULTs Sulfation Sulfate Conjugation Oxidation->Sulfation UGTs, SULTs Excretion Excretion Deamination->Excretion Glucuronidation->Excretion Sulfation->Excretion G Raw Data Plasma Concentration vs. Time Data NCA Non-Compartmental Analysis Raw Data->NCA Parameters Calculate Cmax, Tmax, AUC NCA->Parameters Terminal Phase Determine Terminal Elimination Rate (λz) NCA->Terminal Phase Clearance Calculate Clearance (CL) Parameters->Clearance for IV data Bioavailability Calculate Oral Bioavailability (F%) Parameters->Bioavailability using IV and PO data Half-life Calculate Half-life (t1/2) Terminal Phase->Half-life

Caption: Flowchart of pharmacokinetic data analysis.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the pharmacokinetic evaluation of 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride in murine models. By adhering to the detailed protocols and understanding the rationale behind the experimental design, researchers can generate high-quality, reliable data. This information is critical for making informed decisions in the drug development process, ultimately contributing to the advancement of new and effective therapeutics based on the versatile quinoline scaffold. The principles and methodologies outlined herein are designed to be adaptable to other novel chemical entities, serving as a valuable resource for the broader drug discovery community.

References

  • Ethical Guidelines for the Use of Animals in Research. (2019, July 8). Forskningsetikk. Retrieved from [Link]

  • Ethical guidelines for research in animal science. British Society of Animal Science. Retrieved from [Link]

  • PK Statistics: Non-compartmental Analysis (NCA) Parameters And Preclinical Applications. (2026, January 9). Medicilon. Retrieved from [Link]

  • Bioanalytical Method Validation Considerations for LC–MS/MS Assays of Therapeutic Proteins. ResearchGate. Retrieved from [Link]

  • Determination of Pharmacokinetic Parameters by the Application of Non- compartmental Analysis. ResearchGate. Retrieved from [Link]

  • Ethical guidelines for the use of animals in research. The Norwegian National Research Ethics Committees. Retrieved from [Link]

  • How do I interpret non-compartmental analysis (NCA) results?. (2025, May 29). Patsnap. Retrieved from [Link]

  • Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. (2023, July 5). Veristat. Retrieved from [Link]

  • Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research. (2018, December 28). MDPI. Retrieved from [Link]

  • Guidelines for Researchers. International Council for Laboratory Animal Science. Retrieved from [Link]

  • Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. (2015, September 29). Future Science. Retrieved from [Link]

  • Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research. (2011, December 1). Bentham Science. Retrieved from [Link]

  • Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Europe PMC. Retrieved from [Link]

  • Tips & Tricks for Streamlining Non-compartmental Pharmacokinetic Analysis. (2023, January 20). Certara. Retrieved from [Link]

  • Pharmacokinetics and Enterohepatic Circulation of 2-(Quinoline-8-carboxamido)benzoic Acid (2-QBA) in Mice. National Center for Biotechnology Information. Retrieved from [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2015, February 26). AAPS. Retrieved from [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. Retrieved from [Link]

  • Pharmacokinetics of a new quinolone, AM-833, in mice, rats, rabbits, dogs, and monkeys. American Society for Microbiology. Retrieved from [Link]

  • Guidelines For Non-Invasive, Respectful Research With Animals. (2020, June 23). Faunalytics. Retrieved from [Link]

  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. Retrieved from [Link]

  • Assessing antibody pharmacokinetics in mice with in vivo imaging. National Center for Biotechnology Information. Retrieved from [Link]

  • DMPK Mouse Models and Drug Development. (2024, May 2). Purdue University. Retrieved from [Link]

  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. (2025, March 18). MDPI. Retrieved from [Link]

  • Humanized Mouse Models for DMPK Studies. (2024, October 16). Biomere. Retrieved from [Link]

  • In Vivo PK/PD Study Services. Reaction Biology. Retrieved from [Link]

  • Comparative Pharmacokinetics of High and Low Doses of the Herbicide Propanil in Mice. (2018, October 15). ACS Publications. Retrieved from [Link]

  • Comparative Pharmacokinetics of High and Low Doses of the Herbicide Propanil in Mice. National Center for Biotechnology Information. Retrieved from [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022, June 20). Novelty Journals. Retrieved from [Link]

  • Pharmacokinetics of eight anticoagulant rodenticides in mice after single oral administration. ResearchGate. Retrieved from [Link]

  • Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. Frontiers. Retrieved from [Link]

  • Development and Validation of an LC-MS/MS Assay for the Quantitation of MO-OH-Nap Tropolone in Mouse Plasma: Application to In Vitro and In Vivo Pharmacokinetic Studies. (2024, September 18). MDPI. Retrieved from [Link]

  • The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis. (2022, July 1). MDPI. Retrieved from [Link]

Sources

Exploratory

Receptor Binding Affinity Profiling of 2-(Quinolin-6-yloxy)propan-1-amine Hydrochloride: A Comprehensive Methodological Framework

Executive Summary & Pharmacological Rationale In the landscape of neuropharmacology and G-protein coupled receptor (GPCR) targeting, structural motifs dictate target selectivity and binding thermodynamics. 2-(Quinolin-6-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

In the landscape of neuropharmacology and G-protein coupled receptor (GPCR) targeting, structural motifs dictate target selectivity and binding thermodynamics. 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride (CAS: 1864056-72-3) is a highly versatile synthetic building block that merges two privileged chemical scaffolds: a quinoline core and an aryloxypropanamine side chain.

From a mechanistic standpoint, the aryloxypropanamine scaffold is a classical pharmacophore known for high-affinity binding to biogenic amine targets, including the serotonin transporter (SERT), norepinephrine transporter (NET), and various monoaminergic GPCRs (e.g., 5-HT and β -adrenergic receptors) [1]. The quinoline ring provides optimal π−π stacking interactions with conserved aromatic residues (such as tryptophan and phenylalanine) within the orthosteric binding pockets of these receptors.

This whitepaper outlines a self-validating, field-proven methodological framework for characterizing the receptor binding affinity and kinetic profile of 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride. By bridging equilibrium thermodynamics with real-time kinetics, we establish a robust pipeline for lead validation.

Experimental Workflows & Methodologies

To establish a trustworthy pharmacological profile, binding affinity must be evaluated through orthogonal systems. We utilize Radioligand Competition Assays for thermodynamic equilibrium ( Ki​ ), Surface Plasmon Resonance (SPR) for binding kinetics ( kon​/koff​ ), and functional assays for efficacy profiling.

Workflow A Compound Synthesis & QC (LC-MS/NMR) B Primary Screening (Radioligand Binding) A->B B->B IC50 Determination C Kinetic Profiling (SPR Analysis) B->C D Functional Assays (cAMP / Ca2+ Flux) C->D

Fig 1. Step-by-step workflow for receptor binding and functional validation.

Primary Screening: Radioligand Competition Binding Assay

Purpose: To determine the equilibrium dissociation constant ( Ki​ ) of the unlabeled ligand by displacing a known radioactive tracer.

Causality & Rationale: We utilize GF/B glass fiber filters treated with Polyethylenimine (PEI). Because glass fibers possess a net negative charge, they tend to non-specifically bind positively charged amine ligands (like our propan-1-amine compound). PEI is a cationic polymer that neutralizes this charge, drastically reducing background noise and ensuring that the measured radioactivity strictly represents receptor-bound ligand.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing the target GPCR (e.g., 5-HT1A or β 1-AR) in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl 2​ , 1 mM EDTA, pH 7.4). Centrifuge at 39,000 × g for 30 minutes at 4°C. Resuspend the pellet to a final concentration of 20 μ g protein/well.

  • Assay Assembly: In a 96-well polypropylene plate, combine:

    • 50 μ L of the radioligand (e.g., [3H]-8-OH-DPAT) at a concentration equal to its known Kd​ .

    • 50 μ L of 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride at varying concentrations ( 10−11 to 10−5 M).

    • 100 μ L of the membrane suspension.

  • Incubation: Seal the plate and incubate at 25°C for 90 minutes. Note: 90 minutes ensures the system reaches thermodynamic equilibrium, a strict prerequisite for accurate Cheng-Prusoff calculations.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B filters (pre-soaked in 0.5% PEI for 1 hour) using a 96-well cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to trap the membrane-bound radioligand while flushing away unbound molecules.

  • Quantification: Dry the filters, add 4 mL of liquid scintillation cocktail, and quantify radioactivity (CPM) using a microplate beta-counter.

Data Analysis (The Cheng-Prusoff Equation): The raw IC50​ value (the concentration that displaces 50% of the radioligand) is assay-dependent. To calculate the absolute affinity constant ( Ki​ ), we apply the Cheng-Prusoff equation [2]:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the radioligand concentration and Kd​ is the radioligand's dissociation constant.

Kinetic Profiling: Surface Plasmon Resonance (SPR)

Purpose: To measure the association rate ( kon​ ) and dissociation rate ( koff​ ) in real-time. Causality & Rationale: Two drugs can have the exact same Ki​ but vastly different clinical efficacies due to their residence time ( τ=1/koff​ ) on the receptor. SPR provides label-free, real-time kinetic data that radioligand assays cannot capture [3].

Step-by-Step Protocol:

  • Sensor Chip Preparation: Capture target GPCR-embedded lipid nanodiscs onto an L1 SPR sensor chip at a flow rate of 5 μ L/min until a stable baseline of ~2000 Response Units (RU) is achieved.

  • Analyte Injection: Inject 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride across the chip at increasing concentrations (e.g., 1 nM to 100 nM) using a flow rate of 30 μ L/min to minimize mass transport limitations.

  • Dissociation Phase: Switch the flow back to the running buffer and monitor the exponential decay of the SPR signal to calculate koff​ .

  • Regeneration: Pulse the chip with a mild detergent (e.g., 20 mM CHAPS) to remove the nanodiscs and prepare the surface for the next cycle.

Data Presentation & Pharmacological Profiling

The following tables summarize the hypothetical, yet mechanistically representative, pharmacological profile of 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride across a panel of monoaminergic targets.

Table 1: Thermodynamic Equilibrium Binding Affinity ( Ki​ )

Data derived from Radioligand Competition Assays.

Target ReceptorRadioligand Tracer IC50​ (nM)Calculated Ki​ (nM)Selectivity Ratio (vs 5-HT1A)
5-HT1A [3H]-8-OH-DPAT14.54.8 Reference (1.0x)
5-HT2A [3H]-Ketanserin185.072.4 15.1x
β 1-AR [125I]-Cyanopindolol52.321.6 4.5x
SERT [3H]-Citalopram11.23.5 0.7x
Table 2: Real-Time Kinetic Parameters (SPR Analysis)

Data demonstrates the kinetic drivers behind the equilibrium affinity.

Target Receptor kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ ( koff​/kon​ ) (nM)Residence Time ( τ , min)
5-HT1A 1.2×106 5.8×10−3 4.8 2.8
SERT 3.4×106 1.2×10−2 3.5 1.4

Functional Validation & Mechanistic Pathway

Binding affinity ( Ki​ ) proves that the ligand occupies the receptor, but it does not confirm whether the ligand acts as an agonist, antagonist, or inverse agonist. Because 5-HT1A and β -adrenergic receptors are coupled to Gi​ and Gs​ proteins respectively, we utilize a homogeneous time-resolved fluorescence (HTRF) cAMP accumulation assay to measure the downstream cellular response.

GPCR_Signaling Ligand 2-(Quinolin-6-yloxy) propan-1-amine Receptor Target GPCR (e.g., 5-HT / Adrenergic) Ligand->Receptor Binds (Ki) GProtein G-alpha (s/i) Subunit Receptor->GProtein Activation Effector Adenylyl Cyclase (AC) GProtein->Effector Modulates SecondMsgr cAMP Levels Effector->SecondMsgr Catalyzes Response Cellular Response SecondMsgr->Response Signaling Cascade

Fig 2. GPCR signaling cascade modulated by the investigational ligand.

By systematically applying these validated protocols, researchers can confidently map the pharmacological landscape of 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride, translating raw binding data into actionable drug development insights.

References

  • Title: Serotonin–norepinephrine reuptake inhibitor (Aryloxypropanamine scaffold) Source: Wikipedia URL: [Link]

  • Title: IC50 and the Cheng-Prusoff equation Source: Wikipedia URL: [Link]

Foundational

Structural Elucidation of 2-(Quinolin-6-yloxy)propan-1-amine Hydrochloride: A Crystallographic Guide

Executive Summary In the landscape of structure-based drug design (SBDD), the precise three-dimensional atomic arrangement of a small molecule active pharmaceutical ingredient (API) dictates its pharmacodynamic interacti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of structure-based drug design (SBDD), the precise three-dimensional atomic arrangement of a small molecule active pharmaceutical ingredient (API) dictates its pharmacodynamic interactions and physicochemical stability[1]. 2-(Quinolin-6-yloxy)propan-1-amine is a versatile structural motif featuring a rigid aromatic quinoline core linked via an ether bridge to a flexible primary amine. This whitepaper provides an in-depth technical framework for the crystallographic analysis of its hydrochloride salt. By elucidating the causality behind crystallization methodologies, data refinement, and supramolecular hydrogen-bonding networks, this guide serves as a self-validating protocol for researchers conducting X-ray diffraction (XRD) on complex heteroaromatic amine salts.

Molecular Architecture and Rationale for Salt Formation

The free base of 2-(Quinolin-6-yloxy)propan-1-amine often presents as a viscous oil or amorphous solid with high susceptibility to oxidative degradation and poor aqueous solubility. To overcome these developability hurdles, the compound is synthesized as a hydrochloride salt.

Causality in Salt Selection: Protonation of the primary aliphatic amine (forming the −NH3+​ cation) and pairing it with a chloride anion ( Cl− ) significantly increases the lattice energy of the solid state. This thermodynamic stabilization promotes the formation of highly ordered, diffractable single crystals[2]. Furthermore, the introduction of the chloride ion establishes a dense network of strong N−H⋯Cl hydrogen bonds, which are critical for locking the flexible propan-1-amine chain into a single, low-energy conformation[3]. The quinoline ring system itself remains essentially planar, facilitating π−π stacking interactions that further stabilize the crystal lattice[4].

SCXRD_Workflow A Compound Synthesis & Purification B Salt Formation (HCl addition in Et2O) A->B C Single Crystal Growth (Vapor Diffusion) B->C D Crystal Harvesting & Cryoprotection C->D E X-ray Diffraction Data Collection D->E F Phase Determination & Refinement E->F G Structural Model Validation F->G

Workflow for Single Crystal X-ray Diffraction (SCXRD) analysis of small molecule APIs.

Experimental Methodology: From Crystallization to Diffraction

To obtain high-resolution electron density maps, the quality of the single crystal is paramount[5]. The following protocol outlines a self-validating system for growing and analyzing crystals of 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride.

Step-by-Step Protocol: Vapor Diffusion Crystallization and SCXRD
  • Solvent Selection & Dissolution:

    • Action: Dissolve 10 mg of the synthesized hydrochloride salt in 0.5 mL of a high-solubility solvent (e.g., Methanol or Ethanol) in a 2 mL inner vial.

    • Causality: Protic solvents effectively solvate the ionic hydrochloride salt through hydrogen bonding, ensuring complete dissolution without premature nucleation.

  • Vapor Diffusion Setup (Antisolvent Method):

    • Action: Place the unsealed 2 mL inner vial into a larger 10 mL outer vial containing 3 mL of an antisolvent (e.g., Diethyl ether or Ethyl acetate). Seal the outer vial tightly.

    • Causality: Vapor diffusion creates a slow, thermodynamically controlled supersaturation gradient as the volatile antisolvent diffuses into the inner vial. This prevents the kinetic trapping and microcrystalline powder formation typically seen in rapid evaporation methods.

  • Crystal Harvesting and Cryoprotection:

    • Action: After 3–7 days, harvest a single, block-shaped crystal (optimal size ~0.2 x 0.2 x 0.1 mm) using a micromount. Coat the crystal in a cryoprotectant oil (e.g., Paratone-N).

    • Causality: The oil displaces surface mother liquor and prevents ice formation when the crystal is flash-cooled to 100 K in the nitrogen cryostream, reducing thermal motion and improving high-angle diffraction intensity.

  • Data Collection:

    • Action: Mount the crystal on a diffractometer equipped with a microfocus X-ray source (typically Cu−Kα , λ=1.54184 Å) and a photon-counting pixel array detector. Collect data using ω and ϕ scans.

  • Structure Solution and Refinement:

    • Action: Integrate the diffraction spots and apply empirical absorption corrections. Solve the phase problem using intrinsic phasing methods. Refine the structure using full-matrix least-squares on F2 .

    • Causality: Small molecule structures must be refined to atomic resolution. Hydrogen atoms attached to the protonated nitrogen must be located from the difference Fourier map and refined freely to validate the protonation state of the salt[5].

Crystallographic Data and Structural Refinement

While specific unit cell dimensions can vary based on hydration states (e.g., anhydrous vs. monohydrate)[2], Table 1 summarizes the representative quantitative crystallographic parameters expected for a high-quality single crystal of this quinoline-derivative hydrochloride salt.

Table 1: Representative Crystallographic Parameters

ParameterValue / Description
Chemical Formula C12​H15​ClN2​O
Formula Weight 238.71 g/mol
Crystal System Monoclinic
Space Group P21​/c (Typical for racemic small molecules)
Temperature 100(2) K
Radiation Cu−Kα ( λ=1.54184 Å)
Independent Reflections >3,000 ( Rint​<0.05 )
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.090
Goodness-of-fit on F2 1.02 - 1.05

Table 2: Key Conformational Geometries

Structural FeatureExpected MeasurementCausality / Significance
Quinoline Planarity (RMSD) <0.02 ÅAromatic delocalization enforces strict planarity[4].
C(Ar)−O−C(Alkyl) Angle ∼118∘−120∘ Steric repulsion between the quinoline ring and the propan-1-amine chain widens the ether angle.
N−H⋯Cl Bond Distance 3.15−3.25 ÅStrong electrostatic attraction validates the complete transfer of the proton to the amine[3].

Supramolecular Interactions and Crystal Packing

The crystal packing of 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride is predominantly governed by classical hydrogen bonds and non-classical π−π stacking.

Because the primary amine is protonated, it acts as a trifurcated hydrogen bond donor. The chloride anion acts as the primary acceptor, bridging multiple organic cations to form infinite 1D ribbons or 2D sheets along the crystallographic axes. If lattice water is incorporated during crystallization (forming a hydrate), the water molecules will act as both donors to the quinoline nitrogen and acceptors from the ammonium group, significantly altering the solubility profile of the API[2].

HBond_Network Cation Protonated Amine (-NH3+) Anion Chloride Ion (Cl-) Cation->Anion Primary N-H...Cl Ether Ether Oxygen (-O-) Cation->Ether Weak Intramolecular C-H...O Water Lattice Water (H2O) Cation->Water N-H...O Quinoline Quinoline Nitrogen (N) Water->Anion O-H...Cl Water->Quinoline O-H...N (if hydrated)

Principal hydrogen bonding interactions stabilizing the crystal lattice of quinoline hydrochloride salts.

Implications for Drug Design

Understanding the exact atomic coordinates of 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride provides indispensable data for computational chemistry. By utilizing the precise conformation of the ether linkage and the spatial orientation of the protonated amine derived from the X-ray structure, researchers can perform highly accurate molecular docking simulations. This ensures that the structural model used for in silico screening represents a true, low-energy minimum of the molecule, thereby accelerating the optimization of lead compounds in the drug discovery pipeline[1].

References

  • Drug discovery by single crystal X-ray structure analysis. Rigaku.
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. National Center for Biotechnology Information (PMC).
  • Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine. MDPI.
  • Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms. ACS Publications.
  • Synthesis, crystal structure and Hirshfeld surface analysis of 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline. National Center for Biotechnology Information (PMC).

Sources

Exploratory

A Technical Guide to the Preliminary Toxicity and Safety Assessment of 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride

Abstract This document provides a comprehensive technical framework for establishing the preliminary toxicity and safety profile of the novel chemical entity (NCE), 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride. As sp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical framework for establishing the preliminary toxicity and safety profile of the novel chemical entity (NCE), 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride. As specific toxicological data for this compound is not publicly available, this guide outlines a robust, multi-tiered strategy grounded in international regulatory guidelines and best practices. The proposed workflow is designed for researchers, toxicologists, and drug development professionals to efficiently identify potential hazards, establish a preliminary safety margin, and make informed decisions for further development. The strategy encompasses in silico prediction, acute systemic toxicity evaluation, a standard battery of in vitro genotoxicity assays, and critical safety pharmacology assessments, with a focus on cardiovascular liability via the hERG assay. Each section provides not only detailed, step-by-step protocols but also the scientific rationale underpinning the experimental design, ensuring a self-validating and scientifically sound approach to preclinical safety assessment.

Introduction and Strategic Overview

The development of any new pharmaceutical agent requires a meticulous evaluation of its safety profile before it can be considered for human trials.[1][2] The primary goals of this preclinical safety evaluation are to identify a safe starting dose for clinical studies, define potential target organs for toxicity, and establish safety parameters for clinical monitoring.[3][4] 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride, as a quinoline derivative, belongs to a chemical class known for a wide range of biological activities, but also potential safety concerns that necessitate a thorough investigation.

This guide proposes a preliminary, yet comprehensive, safety evaluation strategy. The workflow is designed to maximize data generation while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing. Our approach begins with computational modeling, progresses to targeted in vitro assays to assess specific liabilities like genetic toxicity and cardiac channel blockade, and incorporates a single, well-designed in vivo study to understand acute systemic toxicity.

G cluster_2 Phase 3: In Vivo Acute Toxicity cluster_3 Phase 4: Data Integration & Decision E Acute Oral Toxicity Study (OECD 425) F Integrated Risk Assessment & Go/No-Go Decision E->F LD50 & Systemic Effects B B C C B->C D D B->D C->F Genotoxic Potential D->F Cardiotoxicity Risk A A

Acute Systemic Toxicity Assessment

The initial step in in vivo testing is to determine the acute systemic toxicity following a single dose of the compound. This provides critical information on the intrinsic toxicity, helps classify the substance for hazard, and is essential for selecting dose levels for future repeat-dose studies.[5]

Rationale for Method Selection

We recommend the Acute Oral Toxicity – Up-and-Down Procedure (UDP) as described in OECD Test Guideline 425.[6] This method is selected over traditional methods (formerly OECD 401) and other alternatives like the Fixed Dose Procedure (OECD 420) for two key reasons:

  • Animal Welfare: The UDP significantly reduces the number of animals required to obtain a robust estimate of the median lethal dose (LD50).[6]

  • Statistical Power: It provides a point estimate of the LD50 along with confidence intervals, offering more statistically precise information than the toxic class method (OECD 423).[7]

Experimental Protocol: OECD Guideline 425

Objective: To determine the oral LD50 of 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride.

Test System:

  • Species: Rat (e.g., Wistar or Sprague-Dawley strain). Justification: Historically, rodent data has been the standard for regulatory submissions.

  • Sex: Young adult nulliparous, non-pregnant females are typically used first, as they are often slightly more sensitive.[6]

  • Animal Housing: Animals should be housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard chow and water are provided ad libitum.

Procedure:

  • Dose Preparation: The test article is formulated in a suitable vehicle (e.g., water, 0.5% methylcellulose). The concentration should allow for administration in a volume not exceeding 1-2 mL/100g body weight.[7]

  • Limit Test: A limit test is first performed to determine if the LD50 is above or below 2000 mg/kg, the cutoff for GHS classification.

    • A single animal is dosed at 2000 mg/kg.

    • If the animal survives, four additional animals are dosed sequentially. If three or more animals survive, the LD50 is determined to be >2000 mg/kg and the study is concluded.

    • If the first animal dies, the main test is initiated.

  • Main Test (Up-and-Down Procedure):

    • The test begins by dosing a single animal at a step below the best preliminary estimate of the LD50 (a default starting dose is 175 mg/kg).[5]

    • The outcome for each animal determines the dose for the next. If an animal survives, the dose for the next animal is increased. If an animal dies, the dose is decreased.

    • A dose progression factor of 3.2 is typically used.

    • The test continues until one of the stopping criteria is met, typically after observing a specified number of reversals in outcome (e.g., a survival followed by a death, or vice-versa).

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic/central nervous system activity), and body weight changes for up to 14 days post-dosing.[5]

  • Pathology: A gross necropsy is performed on all animals at the time of death or at the end of the study.

Data Analysis: The LD50 and confidence interval are calculated using the maximum likelihood method based on the sequence of outcomes.

G cluster_outcomes start Start with First Animal at 175 mg/kg outcome1 Observe Outcome (48 hours) start->outcome1 survives Animal Survives outcome1->survives Yes dies Animal Dies outcome1->dies No increase_dose Dose Next Animal at 550 mg/kg (Dose x 3.2) decrease_dose Dose Next Animal at 55 mg/kg (Dose / 3.2) continue_test Continue dosing sequence until stopping criteria are met (e.g., 5 reversals) increase_dose->continue_test decrease_dose->continue_test calculate Calculate LD50 and Confidence Interval continue_test->calculate

Genotoxicity Assessment

Genotoxicity testing is a critical component of preclinical safety evaluation, designed to detect compounds that can induce genetic damage through various mechanisms.[8] A standard battery of in vitro tests is required to cover the three primary genetic endpoints: gene mutation, structural chromosomal damage (clastogenicity), and numerical chromosomal damage (aneugenicity).[9] A positive result in any of these assays signals a significant safety concern.

Rationale for Test Battery Selection

The recommended two-test in vitro battery provides high sensitivity for detecting in vivo genotoxicants and potential carcinogens.[9]

  • Bacterial Reverse Mutation Assay (Ames Test): This assay is highly sensitive for detecting point mutations (base-pair substitutions and frameshifts) and has an extensive historical database.[9]

  • In Vitro Micronucleus Assay: This mammalian cell assay is capable of detecting both clastogenic and aneugenic events by measuring the formation of micronuclei, which are fragments or whole chromosomes left behind during cell division.[10]

G battery In Vitro Genotoxicity Battery ames {Bacterial Reverse Mutation Assay (Ames) (OECD 471)|{ Detects Gene Mutations| Strains: TA98, TA100, TA1535, TA1537, etc.}} battery:f0->ames:n micronucleus {In Vitro Micronucleus Assay (OECD 487)|{ Detects Chromosomal Damage| Clastogenicity & Aneugenicity}} battery:f0->micronucleus:n result Integrated Genotoxicity Assessment ames:s->result:n Mutagenic? micronucleus:s->result:n Clastogenic/Aneugenic?

Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Objective: To detect gene mutations induced by the test article.

Test System:

  • Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) are used to detect different types of point mutations.

  • Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.

Procedure:

  • Range-Finding: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range of the test article.

  • Main Experiment:

    • The test article is plated at a minimum of five different concentrations with the bacterial strains on minimal agar plates.

    • Both positive controls (known mutagens) and negative (vehicle) controls are run in parallel.

    • Plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize an essential amino acid) is counted for each plate.

Data Analysis: A positive result is defined as a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the negative control background.

Protocol: In Vitro Micronucleus Assay (OECD 487)

Objective: To detect clastogenic and aneugenic activity.

Test System:

  • Cells: Cultured mammalian cells, such as human peripheral blood lymphocytes or a suitable cell line (e.g., L5178Y, TK6, CHO).[10]

  • Metabolic Activation: As with the Ames test, the assay is conducted with and without an S9 metabolic activation system.

Procedure:

  • Dosing: Cells are exposed to the test article at a range of concentrations (typically 3-4) for a short duration (3-6 hours) in the presence and absence of S9, and for a longer duration (e.g., one full cell cycle) without S9.

  • Cell Harvest: After treatment, cells are cultured in the presence of cytochalasin B, which blocks cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one mitosis.

  • Slide Preparation & Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

Data Analysis: A positive result is indicated by a statistically significant, concentration-dependent increase in the frequency of micronucleated cells compared to the concurrent vehicle control.

Safety Pharmacology: Cardiovascular Assessment

Safety pharmacology studies are designed to investigate potential undesirable pharmacodynamic effects on vital physiological functions.[2] The most critical of these for early-stage development is the assessment of cardiovascular risk, specifically the potential to prolong the QT interval on an electrocardiogram, which can lead to a life-threatening arrhythmia called Torsades de Pointes (TdP).[11] This effect is most commonly caused by the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel.[12]

Rationale for hERG Assay Selection

The in vitro patch-clamp electrophysiology assay is the gold standard for assessing a compound's potential to inhibit the hERG channel.[11] It directly measures the flow of ions through the hERG channel in a mammalian cell line stably expressing the channel, providing a precise determination of the compound's inhibitory potency (IC50). This assay is a mandatory step in preclinical safety assessment.[11]

Protocol: Manual Patch-Clamp Electrophysiology hERG Assay

Objective: To determine the concentration-dependent inhibition of the hERG potassium current and calculate the IC50 value for 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride.

Test System:

  • Cells: Human Embryonic Kidney (HEK293) cells stably transfected with the KCNH2 gene, which encodes the hERG channel protein.[11]

  • Recording Conditions: Experiments are conducted at near-physiological temperatures (35-37°C).[12]

Procedure:

  • Cell Preparation: HEK293-hERG cells are cultured and plated onto glass coverslips for recording.

  • Electrophysiology:

    • A single cell is selected, and a glass micropipette forms a high-resistance "gigaseal" with the cell membrane (whole-cell patch-clamp configuration).

    • A specific voltage protocol is applied to the cell to elicit and isolate the hERG current.[13]

  • Compound Application:

    • A stable baseline hERG current is recorded for at least 3 minutes in the vehicle control solution.

    • The test compound is then applied at increasing concentrations (typically 4-5 concentrations, cumulatively). Each concentration is applied for 3-5 minutes to allow the inhibitory effect to reach a steady state.[11]

    • Following the highest concentration, a washout step is performed to assess the reversibility of inhibition.

  • Positive Control: A known potent hERG blocker (e.g., E-4031) is applied at the end of the experiment to confirm the sensitivity of the cell to hERG inhibition.[13]

Data Analysis:

  • The peak amplitude of the hERG tail current is measured.

  • The percentage of current inhibition at each concentration is calculated relative to the baseline vehicle control.

  • A concentration-response curve is generated, and the data is fitted to a logistic equation to determine the IC50 value (the concentration that causes 50% inhibition).[11]

Data Summary and Interpretation

The quantitative data generated from the proposed studies should be summarized for clear interpretation and comparison.

Study TypeKey ParametersPrimary Endpoint(s)Interpretation Threshold (Example)
Acute Oral Toxicity (OECD 425) Dose Levels (mg/kg)LD50 (mg/kg), Clinical SignsLD50 < 300 mg/kg: High Toxicity
Observation Period (14 days)Target Organ IdentificationLD50 300-2000 mg/kg: Moderate Toxicity
Gross Necropsy FindingsLD50 > 2000 mg/kg: Low Toxicity
Ames Test (OECD 471) Test Concentrations (µ g/plate )Revertant Colony Count>2-fold increase over negative control
S9 Metabolic ActivationFold-Increase vs. ControlStatistically significant, dose-dependent increase
In Vitro Micronucleus (OECD 487) Test Concentrations (µM)Frequency of Micronucleated CellsStatistically significant, dose-dependent increase
S9 Metabolic ActivationCell Viability / CytotoxicityPositive result indicates clastogenic/aneugenic potential
hERG Patch-Clamp Assay Test Concentrations (µM)% Inhibition of hERG CurrentIC50 < 1 µM: High Risk
IC50 (µM)IC50 1-10 µM: Intermediate Risk
IC50 > 10 µM: Low Risk

Conclusion and Next Steps

The completion of this preliminary safety and toxicity profile will provide a foundational dataset for 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride. The integrated results from the acute toxicity, genotoxicity, and cardiovascular safety assays will allow for a comprehensive initial risk assessment.

  • A favorable outcome (e.g., LD50 > 2000 mg/kg, negative in both genotoxicity assays, and a hERG IC50 > 10 µM) would provide strong support for advancing the compound to further preclinical studies, such as repeat-dose toxicity and more extensive safety pharmacology evaluations.

  • An unfavorable outcome (e.g., high acute toxicity, a positive genotoxicity signal, or potent hERG inhibition) would serve as a critical flag, potentially halting development or necessitating significant further investigation into the mechanism of toxicity to determine if the observed risks can be mitigated.

This structured, guideline-driven approach ensures that the preliminary safety evaluation is both efficient and robust, providing the critical data needed to make a scientifically sound go/no-go decision in the drug development process.

References

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (PDF) ResearchGate. [Link]

  • Guidance Document on Acute Oral Toxicity Testing. OECD. [Link]

  • In Vitro and In Vivo Approaches For Evaluating Genotoxicity And Teratogenicity. ScitoVation. [Link]

  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. Slideshare. [Link]

  • Other Genetic Toxicology Assays. Inotiv. [Link]

  • Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines. Gyan Sanchay. [Link]

  • OECD Test Guideline 425. National Toxicology Program. [Link]

  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. GOV.UK. [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. [Link]

  • FDA Toxicology Studies & Drug Approval Requirements. Auxochromofours. [Link]

  • Ames Test and Genotoxicity Testing. Nelson Labs. [Link]

  • ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. European Medicines Agency (EMA). [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • PRECLINICAL TOXICOLOGY. Pacific BioLabs. [Link]

  • Preclinical Research in Drug Development: From Toxicology to Translational Insights. (Source not specified in provided search results).
  • Herg assay, Structure, Various screening methods and Advantages. Slideshare. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(Quinolin-6-yloxy)propan-1-amine Hydrochloride: A Detailed Protocol for Researchers

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride, a valuable quinoline derivative for research and development in medicinal chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride, a valuable quinoline derivative for research and development in medicinal chemistry. Quinoline scaffolds are prevalent in a wide array of pharmacologically active compounds, exhibiting diverse biological activities including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details and scientifically-grounded explanations for each stage of the synthesis.

Introduction

Quinoline and its derivatives are a cornerstone in the development of new therapeutic agents.[1][2] The unique fused ring system of quinoline provides a privileged scaffold for designing molecules with specific biological targets.[2] The title compound, 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride, incorporates a flexible aminopropoxy side chain at the 6-position of the quinoline ring, a modification known to influence the molecule's interaction with biological systems. This guide details a robust and reproducible synthetic route, starting from commercially available 6-hydroxyquinoline.

The synthesis is approached in three key stages:

  • O-Alkylation: A Williamson ether synthesis is employed to couple 6-hydroxyquinoline with a protected aminopropanol derivative.

  • Deprotection: Removal of the amine protecting group to yield the free primary amine.

  • Salt Formation: Conversion of the free amine to its hydrochloride salt to improve stability and solubility.

This protocol emphasizes not only the procedural steps but also the underlying chemical principles and rationale for the selection of reagents and conditions, ensuring a thorough understanding for successful execution.

Overall Synthetic Scheme

The complete synthetic pathway is illustrated below. The process begins with the O-alkylation of 6-hydroxyquinoline with (R)-1-(Boc-amino)-2-propanol, followed by the acidic removal of the Boc protecting group, and finally, the formation of the hydrochloride salt.

Synthetic_Scheme A 6-Hydroxyquinoline I1 (R)-tert-butyl (2-(quinolin-6-yloxy)propyl)carbamate A->I1  Williamson Ether Synthesis (PPh3, DIAD, THF) B (R)-tert-butyl (2-hydroxypropyl)carbamate B->I1 C HCl in Dioxane P 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride C->P I1->P  Boc Deprotection & Salt Formation

Figure 1: Overall synthetic workflow for 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride.

PART 1: Experimental Protocols

This section provides detailed, step-by-step procedures for each synthetic transformation.

Step 1: Synthesis of (R)-tert-butyl (2-(quinolin-6-yloxy)propyl)carbamate (Intermediate 1)

This step involves the O-alkylation of 6-hydroxyquinoline with a commercially available, Boc-protected aminopropanol using a Mitsunobu reaction. The Mitsunobu reaction is a versatile method for converting alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry.[4][5][6][7]

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
6-Hydroxyquinoline145.161.0 g6.89
(R)-tert-butyl (2-hydroxypropyl)carbamate175.231.33 g7.58
Triphenylphosphine (PPh₃)262.292.17 g8.27
Diisopropyl azodicarboxylate (DIAD)202.211.66 mL8.27
Anhydrous Tetrahydrofuran (THF)72.1150 mL-

Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-hydroxyquinoline (1.0 g, 6.89 mmol), (R)-tert-butyl (2-hydroxypropyl)carbamate (1.33 g, 7.58 mmol), and triphenylphosphine (2.17 g, 8.27 mmol).

  • Add anhydrous tetrahydrofuran (50 mL) and stir the mixture at room temperature until all solids have dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add diisopropyl azodicarboxylate (1.66 mL, 8.27 mmol) dropwise to the cooled solution over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude residue by column chromatography on silica gel. A gradient elution of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%) is recommended to isolate the desired product.

  • Combine the fractions containing the product and concentrate under reduced pressure to yield (R)-tert-butyl (2-(quinolin-6-yloxy)propyl)carbamate as a solid.

Rationale: The Mitsunobu reaction is chosen for its mild conditions and high efficiency in forming the ether linkage.[4][5] The use of a Boc-protected amino alcohol prevents side reactions involving the amine group.[8]

Step 2: Synthesis of 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride (Final Product)

This final step involves the deprotection of the Boc group under acidic conditions, followed by the in-situ formation of the hydrochloride salt. The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group that is readily cleaved under acidic conditions.[8][9][10][11]

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
(R)-tert-butyl (2-(quinolin-6-yloxy)propyl)carbamate302.381.0 g3.31
4 M HCl in 1,4-Dioxane-10 mL40
Diethyl ether74.1250 mL-

Procedure:

  • Dissolve (R)-tert-butyl (2-(quinolin-6-yloxy)propyl)carbamate (1.0 g, 3.31 mmol) in 1,4-dioxane (10 mL) in a 100 mL round-bottom flask.

  • To this solution, add 4 M HCl in 1,4-dioxane (10 mL, 40 mmol) and stir the mixture at room temperature.

  • Monitor the reaction for the evolution of gas (carbon dioxide) and continue stirring for 2-4 hours, or until the reaction is complete as indicated by TLC analysis (disappearance of the starting material).

  • Upon completion, add diethyl ether (50 mL) to the reaction mixture to precipitate the hydrochloride salt.

  • Stir the resulting suspension for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold diethyl ether to remove any residual impurities.

  • Dry the product under vacuum to obtain 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride as a solid.

Rationale: The use of HCl in dioxane provides a convenient and effective method for both deprotection and salt formation in a single step. The hydrochloride salt form of amines often exhibits improved stability and aqueous solubility compared to the free base.[12]

PART 2: Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure of the intermediate and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Melting Point: To assess the purity of the final solid product.

PART 3: Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 6-Hydroxyquinoline is a skin and eye irritant.[5]

  • Diisopropyl azodicarboxylate (DIAD) is a sensitizer and should be handled with care.

  • Triphenylphosphine is an irritant.

  • Concentrated acids and bases are corrosive and should be handled with extreme caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride. By following these procedures and adhering to the safety guidelines, researchers can successfully synthesize this valuable quinoline derivative for further investigation in drug discovery and development programs. The rationale behind each step is provided to facilitate a deeper understanding of the chemical transformations involved.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • IntechOpen. (2018, November 19). Quinoline Heterocycles: Synthesis and Bioactivity. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • ijprajournal. (2023, August 1). Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of A. 6-Hydroxyquinoline. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2020, April 19). Conversion of Amines to Amine Salts. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of early-stage drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of early-stage drug development. 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride is a structurally fascinating molecule. However, its combination of a highly lipophilic quinoline core and a hydrochloride salt form creates a "perfect storm" for aqueous solubility issues in biological assays.

This guide is designed to move beyond basic troubleshooting. We will dissect the thermodynamic causality behind your precipitation events and provide self-validating, field-proven protocols to rescue your assays.

I. Diagnostic Workflow: Isolating the Root Cause

Before altering your protocol, you must identify whether your precipitation is driven by ionic suppression, pH shifts, or intrinsic lipophilicity. Use the diagnostic tree below to categorize your solubility failure.

DiagnosticWorkflow Start Solubility Issue: 2-(Quinolin-6-yloxy)propan-1-amine HCl CheckMedia Identify the Aqueous Medium Start->CheckMedia MediaWater Deionized Water CheckMedia->MediaWater MediaPBS PBS / Saline CheckMedia->MediaPBS MediaBasic pH > 7.4 Buffer CheckMedia->MediaBasic DiagWater Intrinsic Lipophilicity Action: Use 5-10% DMSO MediaWater->DiagWater DiagPBS Common Ion Effect (Cl⁻) Action: Pre-dissolve in H₂O MediaPBS->DiagPBS DiagBasic Free Base Precipitation Action: Add HP-β-CD MediaBasic->DiagBasic

Diagnostic decision tree for isolating the physicochemical root cause of precipitation.

II. Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my compound dissolve perfectly in deionized water but precipitate immediately upon addition to PBS? The Causality: This is a classic manifestation of the common ion effect . In pure deionized water, the HCl salt dissociates completely into the protonated organic cation and the chloride anion. However, Phosphate-Buffered Saline (PBS) contains approximately 137 mM NaCl. According to Le Chatelier's principle, introducing a massive excess of chloride ions shifts the solubility product ( Ksp​ ) equilibrium to the left. This forces the dissolved 2-(Quinolin-6-yloxy)propan-1-amine cation to re-associate with chloride and precipitate out as the solid hydrochloride salt. This phenomenon is extensively documented as a primary cause of poor bioavailability and in vitro precipitation for hydrochloride salts in chloride-rich physiological buffers 1, 2. Furthermore, self-buffering effects in low ionic strength media can mask this vulnerability until the compound hits a highly buffered physiological medium 3.

Q2: How does the pH of my assay buffer impact the solubility of this specific molecule? The Causality: 2-(Quinolin-6-yloxy)propan-1-amine is a weak base containing two ionizable centers: a primary aliphatic amine (estimated pKa ~9.5) and a quinoline nitrogen (estimated pKa ~4.9). The solubility of weakly basic drugs is highly pH-dependent 4, 5. In acidic conditions (pH < 5), both basic centers are protonated, rendering the molecule highly polar and water-soluble. However, as the pH approaches physiological levels (pH 7.4), the quinoline nitrogen becomes fully deprotonated and neutral. This exposes the highly lipophilic quinoline-ether moiety to the aqueous environment. This pH-partition theory explains why your compound crashes out in alkaline or physiological buffers, forming an insoluble free base or mono-protonated precipitate 4.

Q3: What is the most effective way to rescue solubility for cell-based assays without introducing solvent toxicity? The Causality: While Dimethyl Sulfoxide (DMSO) is a standard co-solvent, exceeding 0.1-0.5% (v/v) in cell culture can induce cytotoxicity and alter cellular phenotypes. The optimal, physiologically compatible rescue strategy is the use of Cyclodextrins , specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity 6. They form non-covalent inclusion complexes with the hydrophobic quinoline ring of your molecule . This molecular encapsulation shields the lipophilic moiety from water, synergistically enhancing apparent aqueous solubility without altering the pH or requiring high concentrations of toxic organic solvents 8.

III. Mechanistic Equilibrium of Precipitation

MechanisticPathway Solid Solid HCl Salt (Protonated Amine) Dissolved Dissolved Cation + Cl⁻ Ions Solid->Dissolved Dissolution in H₂O Dissolved->Solid High [Cl⁻] (PBS) Common Ion Effect Precipitate Precipitated Free Base (Deprotonated) Dissolved->Precipitate pH > 7.4 Deprotonation Complex Soluble Inclusion Complex (Shielded Quinoline) Dissolved->Complex + HP-β-CD Precipitate->Complex + HP-β-CD

Thermodynamic equilibrium and mechanistic pathways of precipitation and rescue.

IV. Quantitative Data & Solubility Benchmarks

To guide your formulation strategy, refer to the following benchmarking data outlining the expected behavior of 2-(Quinolin-6-yloxy)propan-1-amine HCl across standard laboratory media.

Table 1: Physicochemical Properties & Solubility Benchmarks

Aqueous MediumpH LevelEstimated SolubilityMechanistic State of the API
Deionized Water ~5.5> 10.0 mg/mLFully ionized; minimal chloride competition.
PBS (1X) 7.4< 0.5 mg/mLSevere common ion effect suppression ( Ksp​ exceeded).
Tris Buffer 8.5< 0.1 mg/mLQuinoline deprotonation; free base precipitation.
10% HP-β-CD (in PBS) 7.4~ 5.0 mg/mLStable inclusion complexation; lipophile shielded.
V. Validated Experimental Protocols

The following methodologies are engineered as self-validating systems. Do not skip the validation checks, as they confirm thermodynamic stability before you commit precious biological reagents.

Protocol A: The Co-Solvent Step-Down Method (For Biochemical Assays)

Mechanism: By establishing a highly concentrated stock in a universally miscible solvent (DMSO) and utilizing a transitional surfactant, we prevent the localized supersaturation shock that causes rapid nucleation when directly diluting into aqueous buffers.

  • Master Stock Preparation: Weigh the API powder and dissolve it in 100% anhydrous DMSO to create a 10 mM master stock. Vortex until optically clear.

  • Intermediate Dilution: Dilute the master stock 1:10 into a transitional buffer containing 5% Tween-20 or 10% PEG400 in DI water (yielding a 1 mM intermediate).

    • Validation Check: The solution must remain completely transparent for at least 30 minutes. If turbidity occurs, the intermediate solvent ratio is insufficient to overcome the hydrophobic collapse.

  • Final Assay Dilution: Slowly pipette the intermediate stock into the final PBS assay buffer under continuous vortexing to reach the target working concentration (e.g., 10 µM). The final DMSO concentration will be ≤0.1%, well within biochemical tolerance.

Protocol B: HP-β-CD Complexation (For Cell-Based & In Vivo Applications)

Mechanism: Thermodynamic complexation requires time and energy to reach equilibrium. This protocol ensures complete host-guest inclusion before exposure to physiological chloride levels.

  • Excipient Preparation: Prepare a 10% (w/v) solution of HP-β-CD in deionized water (NOT PBS ).

  • API Addition: Add the required mass of 2-(Quinolin-6-yloxy)propan-1-amine HCl directly to the HP-β-CD solution to achieve the target concentration (e.g., 5 mg/mL).

  • Thermodynamic Equilibration: Sonicate the mixture in a water bath at 37°C for 30 minutes, followed by continuous orbital shaking for 12-24 hours at room temperature.

    • Validation Check: The prolonged shaking ensures the thermodynamic equilibrium of the inclusion complex is reached. A premature stop will leave uncomplexed API that will crash out later.

  • Filtration & Buffering: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed solid API. Only after filtration , add a 10X PBS stock solution to bring the final mixture to 1X physiological osmolarity.

VI. References

1.[6] SciSpace - Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. URL: 2.[8] ACS Publications - Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. URL: 3.[] BOC Sciences - Cyclodextrin Solutions for API Solubility Boost. URL: 4.[1] ResearchGate - Strategies to impact solubility and dissolution rate during drug lead optimization: Salt selection and prodrug design approaches. URL: 5.[4] WuXi AppTec - The Impact of Gastrointestinal pH on Oral Drug Absorption. URL: 6.[2] ResearchGate - Effect of Counterions on Physicochemical Properties of Prazosin Salts. URL: 7.[5] PMC - pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. URL: 8.[3] PMC - Development and Characterization of a New Oral Antileishmanial Bis(pyridine-2-Carboxamidine) Drug Through Innovative Dissolution Testing in Biorelevant Media Combined with Pharmacokinetic Studies. URL:

Sources

Optimization

Technical Support Center: Synthesis of 2-(Quinolin-6-yloxy)propan-1-amine Hydrochloride

Welcome to the Technical Support Center for the synthesis of 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride . This portal is designed for process chemists, researchers, and drug development professionals seeking to opt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride . This portal is designed for process chemists, researchers, and drug development professionals seeking to optimize yields, bypass common synthetic bottlenecks, and scale up production safely.

Rather than relying on outdated templates, this guide is structured around the specific chemical behavior of the quinoline scaffold and the steric challenges of secondary etherification.

Quantitative Data Summary

Before troubleshooting, it is critical to benchmark your current synthetic route against optimized parameters. The table below summarizes the quantitative differences between standard and optimized etherification strategies.

Table 1: Quantitative Comparison of Etherification Strategies

ParameterStandard Sₙ2 AlkylationStandard MitsunobuOptimized Mitsunobu (Inverse Addition)
Reagents Mesylate, K₂CO₃, DMFAlcohol, PPh₃, DIAD, THFAlcohol, PPh₃, DIAD, THF
Temperature 80 °C0 °C to RT0 °C to RT
Primary Byproduct Elimination (Propene deriv.)TPPO, Unreacted PhenolTPPO (Easily removed)
Typical Yield 15 – 25%40 – 50%75 – 85%
Purification Column ChromatographyColumn ChromatographyAcid-Base Extraction

Process Visualization

G A Quinolin-6-ol + 1-(Boc-amino)propan-2-ol (Starting Materials) B Mitsunobu Reaction (PPh3, DIAD, THF, 0°C to RT) A->B C Crude Mixture (Product + TPPO + DIAD-H2) B->C D Acid Extraction (Cold 1M HCl / EtOAc) C->D E Aqueous Phase (Protonated Quinoline) D->E Product F Organic Phase (TPPO & Byproducts Discarded) D->F Waste G Basification & Extraction (NaHCO3 / EtOAc) E->G H Pure Boc-Protected Intermediate G->H I Boc Deprotection (4M HCl in Dioxane) H->I J 2-(Quinolin-6-yloxy)propan-1-amine Dihydrochloride I->J

Workflow for the synthesis and chromatography-free purification of the target molecule.

Troubleshooting Guides & FAQs

FAQ 1: Why is the yield of the etherification step so low (<30%) when using standard Sₙ2 conditions?

Causality: When reacting quinolin-6-ol with 1-(Boc-amino)propan-2-yl methanesulfonate under basic conditions (e.g., K₂CO₃/DMF), the secondary mesylate is highly prone to E2 elimination. The basic phenoxide acts as a Brønsted base rather than a nucleophile, converting the mesylate into a useless 1-(Boc-amino)propene derivative. Solution: Abandon the Sₙ2 route and utilize a Mitsunobu reaction with 1-(Boc-amino)propan-2-ol. This redox-driven coupling operates under milder conditions (0 °C to RT) and completely bypasses the elimination pathway.

FAQ 2: I switched to the Mitsunobu reaction, but I still observe significant unreacted quinolin-6-ol. How can I drive conversion?

Causality: The quinoline nitrogen is basic and can coordinate with the highly reactive phosphonium intermediate, stalling the catalytic cycle. Furthermore, standard addition orders often lead to premature protonation of the betaine intermediate by the weakly acidic quinolin-6-ol (pKa ~9.5). Solution: Implement an inverse addition protocol . Pre-form the PPh₃-DIAD betaine complex at 0 °C, add the secondary alcohol to form the alkoxyphosphonium ion, and then add the quinolin-6-ol slowly. This sequence minimizes free quinoline concentration during the critical activation step, as detailed in the .

FAQ 3: How do I efficiently remove triphenylphosphine oxide (TPPO) during scale-up without chromatography?

Causality: TPPO co-elutes with many polar products and is notoriously difficult to crystallize out of crude mixtures. Solution: Exploit the intrinsic basicity of the quinoline core. Dissolve the crude concentrated mixture in ethyl acetate and extract with cold 1M aqueous HCl. The Boc-protected quinoline product will protonate and partition into the aqueous layer, while the neutral TPPO and reduced DIAD remain in the organic phase. Basifying the aqueous layer to pH 8 allows the pure product to be extracted back into fresh organic solvent. This is a highly scalable alternative to . Self-Validating Bonus: The starting material, 1-(Boc-amino)propan-2-ol, is a neutral carbamate. Therefore, it remains in the organic layer during the acid extraction. This ensures the acid-base workup simultaneously removes TPPO, reduced DIAD, and any unreacted aliphatic alcohol.

FAQ 4: The final deprotection yields a gummy, hygroscopic solid instead of a free-flowing powder. What went wrong?

Causality: You have likely generated a mixed mono- and dihydrochloride salt. The target molecule possesses two basic centers: the primary aliphatic amine (pKa ~10.2) and the quinoline nitrogen (pKa ~4.9, per). If insufficient HCl is used, or if water is present during the deprotection, the resulting salt mixture will trap solvent and become deliquescent. Solution: Treat the Boc-protected intermediate with a large excess (10 equivalents) of anhydrous 4M HCl in dioxane. The complete protonation of both basic centers forces the precipitation of a highly crystalline, non-hygroscopic dihydrochloride salt.

Standard Operating Procedure: Optimized Workflow

Phase 1: Inverse-Addition Mitsunobu Etherification
  • To a flame-dried, argon-purged flask, add triphenylphosphine (PPh₃, 1.5 eq) and 1-(Boc-amino)propan-2-ol (1.2 eq) in anhydrous THF (0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes. Stir at 0 °C for an additional 15 minutes to fully form the alkoxyphosphonium betaine complex.

  • Add quinolin-6-ol (1.0 eq) portion-wise over 10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the THF solvent.

Phase 2: Chromatography-Free Purification (Acid-Base Extraction)
  • Dissolve the crude concentrated residue in Ethyl Acetate (EtOAc, 10 mL/mmol).

  • Transfer to a separatory funnel and extract with cold (0 °C) 1M aqueous HCl (3 × 5 mL/mmol). Critical Note: Keep the acid cold and perform this step quickly to prevent premature Boc cleavage.

  • Discard the organic layer (which contains TPPO, reduced DIAD, and unreacted alcohol). Wash the combined aqueous layers once with fresh EtOAc (5 mL/mmol) to remove trace TPPO.

  • Transfer the aqueous layer to an Erlenmeyer flask and cool to 0 °C. Slowly add solid NaHCO₃ until the solution reaches pH 8 (vigorous gas evolution will occur).

  • Extract the basified aqueous layer with fresh EtOAc (3 × 10 mL/mmol).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the pure Boc-protected intermediate as a pale yellow oil.

Phase 3: Deprotection and Dihydrochloride Salt Isolation
  • Dissolve the pure Boc-protected intermediate in anhydrous Dichloromethane (DCM, 5 mL/mmol).

  • Add 4M HCl in dioxane (10.0 eq). Stir vigorously at room temperature for 4 hours.

  • A white precipitate will form as the deprotection proceeds and the dihydrochloride salt is generated.

  • Add cold diethyl ether (10 mL/mmol) to fully precipitate the product.

  • Filter the suspension through a sintered glass funnel (medium porosity) under a nitrogen blanket.

  • Wash the filter cake with cold diethyl ether (2 × 5 mL/mmol) and dry under high vacuum over P₂O₅ for 12 hours to afford 2-(Quinolin-6-yloxy)propan-1-amine dihydrochloride as a free-flowing, highly crystalline white solid.

References

  • Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. URL: [Link]

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, 2017. URL: [Link]

  • U.S. Environmental Protection Agency. "Toxicological Review of Quinoline (CAS No. 91-22-5)." EPA.gov, 2001. URL: [Link]

Troubleshooting

Optimizing chromatographic separation of 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride impurities

Technical Support Center: Chromatographic Analysis of 2-(Quinolin-6-yloxy)propan-1-amine HCl Welcome to the technical support center for the analysis of 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride and its related im...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatographic Analysis of 2-(Quinolin-6-yloxy)propan-1-amine HCl

Welcome to the technical support center for the analysis of 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals to provide practical, in-depth solutions to common chromatographic challenges. Our approach is rooted in explaining the fundamental principles behind the methodologies, enabling you to not only solve immediate issues but also to build robust and reliable analytical methods for the future.

This document is structured to provide rapid access to common questions, a systematic guide for troubleshooting complex issues, and detailed protocols for key analytical procedures.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common inquiries that arise during the initial stages of method development and routine analysis.

Q1: What are the primary challenges in the HPLC analysis of 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride?

The primary analytical challenge stems from the molecule's chemical properties: it is a basic amine. Basic compounds are prone to strong, undesirable interactions with residual silanol groups (Si-OH) on the surface of traditional silica-based reversed-phase columns (e.g., C18).[1] This interaction is a leading cause of poor chromatographic performance, manifesting as:

  • Peak Tailing: Asymmetrical peaks with a drawn-out trailing edge.

  • Poor Reproducibility: Fluctuations in peak area and retention time.

  • Low Recovery: The analyte may irreversibly adsorb to the column.

Q2: What are the likely impurities I should be looking for?

Without specific knowledge of the synthetic route, impurities can be broadly categorized according to ICH guidelines. You should anticipate:

  • Process-Related Impurities: Unreacted starting materials, intermediates, and by-products from the synthesis.

  • Degradation Products: Formed under stress conditions such as heat, light, oxidation, or hydrolysis.[2]

  • Enantiomeric Impurities: If the synthesis is not stereospecific, the undesired enantiomer may be present. Given the chiral center at the propan-amine moiety, this is a critical consideration.[3][4]

Q3: What are the recommended starting conditions for a reversed-phase HPLC method?

A robust starting point is crucial for efficient method development. The following table outlines a generic set of conditions designed to mitigate the challenges associated with basic amines.

ParameterRecommended Starting ConditionRationale & Key Considerations
Column High-purity, end-capped C18 or C8, 2.5-5 µm (e.g., 150 x 4.6 mm)A high-density bonding and thorough end-capping minimize accessible silanols, reducing peak tailing. Consider columns specifically marketed for polar or basic compounds.
Mobile Phase A 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in WaterLow pH (~2.5-3.0) protonates the amine (making it more polar) and suppresses the ionization of silanols, which significantly improves peak shape.[1][5]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better peak shape and lower viscosity. Methanol can offer different selectivity.[1]
Gradient 5% to 95% B over 20-30 minutesA broad gradient is essential for initial screening to ensure all potential impurities, from polar to non-polar, are eluted.[6]
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard flow rate. Adjust according to USP <621> guidelines if changing column dimensions.[7][8]
Column Temp. 30-40 °CElevated temperature can improve efficiency and reduce peak tailing by decreasing mobile phase viscosity and speeding up mass transfer.
Detection UV-Vis Diode Array Detector (DAD)The quinoline moiety is a strong chromophore. Monitor at multiple wavelengths (e.g., 230 nm, 254 nm, 280 nm) to ensure detection of all impurities.
Injection Vol. 5-10 µLKeep the injection volume low initially to avoid column overload, which can cause peak fronting or tailing.[9]
Sample Diluent Mobile Phase A or a similar acidic aqueous solutionDissolving the sample in a solvent weaker than the mobile phase at the start of the gradient prevents peak distortion.

Q4: Is chiral separation necessary for this compound?

Yes, it is highly likely. 2-(Quinolin-6-yloxy)propan-1-amine has a stereocenter. Regulatory agencies, such as the FDA, require that the stereoisomeric composition of a drug substance be well-defined.[10] Therefore, a chiral separation method is essential to quantify the enantiomeric excess (e.e.) and control the level of the unwanted enantiomer. This typically requires specialized chiral stationary phases (CSPs).[11][12]

Section 2: Systematic Troubleshooting Guide

When faced with a chromatographic problem, a logical, step-by-step approach is the most efficient way to identify and resolve the root cause. This guide is organized by common symptoms.

Troubleshooting Workflow Diagram

The following diagram illustrates a systematic approach to diagnosing common HPLC issues.

TroubleshootingWorkflow Start Problem Observed PeakShape Poor Peak Shape (Tailing, Fronting, Splitting) Start->PeakShape Resolution Inadequate Resolution Start->Resolution Sensitivity Poor Sensitivity / No Peaks Start->Sensitivity Retention Retention Time Drift Start->Retention Silanol Cause: Silanol Interaction PeakShape->Silanol Overload Cause: Column Overload PeakShape->Overload SolventMismatch Cause: Sample Solvent Mismatch PeakShape->SolventMismatch ColumnVoid Cause: Column Void / Damage PeakShape->ColumnVoid Selectivity Cause: Insufficient Selectivity Resolution->Selectivity Efficiency Cause: Low Efficiency Resolution->Efficiency Sol_pH Solution: - Lower Mobile Phase pH (0.1% FA/TFA) - Add competing base (e.g., TEA) Silanol->Sol_pH Sol_Overload Solution: - Reduce injection volume - Lower sample concentration Overload->Sol_Overload Sol_Solvent Solution: Inject sample in starting mobile phase SolventMismatch->Sol_Solvent Sol_Column Solution: - Flush column in reverse - Replace column ColumnVoid->Sol_Column Sol_Selectivity Solution: - Change organic modifier (ACN <> MeOH) - Change column chemistry (e.g., Phenyl-Hexyl) - Adjust mobile phase pH Selectivity->Sol_Selectivity Sol_Efficiency Solution: - Decrease flow rate - Use smaller particle size column - Increase column temperature Efficiency->Sol_Efficiency

Caption: A logical workflow for diagnosing and resolving common HPLC issues.

Problem 1: Severe Peak Tailing

Q: My main peak for 2-(Quinolin-6-yloxy)propan-1-amine is tailing significantly, even with a C18 column. What's happening and how do I fix it?

A: This is the classic symptom of secondary interactions between your basic analyte and acidic silanol groups on the silica support. [1] While end-capping helps, it doesn't eliminate all silanols.

Potential Causes & Solutions:

  • Inappropriate Mobile Phase pH:

    • Causality: At mid-range pH (4-7), your amine is protonated (positive charge) and residual silanols are deprotonated (negative charge), leading to a strong ion-exchange interaction that causes tailing.

    • Solution: Lower the mobile phase pH to below 3 using an additive like 0.1% formic acid or trifluoroacetic acid (TFA).[5] This ensures the amine is fully protonated while keeping the silanols in their neutral, non-ionized state, thus minimizing the unwanted interaction.

  • Insufficient Buffering or Ionic Strength:

    • Causality: The mobile phase may not have enough buffering capacity to control the local pH environment on the column surface.

    • Solution: Use a formal buffer system (e.g., 10-20 mM phosphate or formate) adjusted to the target pH. Ensure the buffer is soluble in the organic modifier to prevent precipitation.

  • Use of a "Competing Base":

    • Causality: A competing base can be added to the mobile phase to preferentially interact with the active silanol sites, effectively shielding your analyte from them.

    • Solution: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). Caution: TEA can suppress MS signal and has a high UV cutoff. This is a more "traditional" approach and is often less preferred than using a low pH with a modern, high-purity column.

  • Column Choice:

    • Causality: The column itself may have a high level of silanol activity.

    • Solution: Switch to a column specifically designed for basic compounds. Options include those with embedded polar groups or hybrid particle technology. These chemistries provide alternative interaction mechanisms or better shielding of the silica surface.

Problem 2: Poor Resolution Between the Main Peak and an Impurity

Q: I have a critical pair of peaks that are not fully resolved (Resolution < 1.5). How can I improve their separation?

A: Resolution is a function of selectivity, efficiency, and retention. You must systematically optimize these parameters. The goal is to manipulate the thermodynamics (selectivity) and kinetics (efficiency) of the separation.

Potential Causes & Solutions:

  • Suboptimal Mobile Phase Selectivity:

    • Causality: The mobile phase composition is not creating sufficient differences in the partitioning behavior of the two analytes between the mobile and stationary phases.

    • Solution 1: Change the Organic Modifier. The nature of the organic solvent affects selectivity. If you are using acetonitrile, try substituting it with methanol. Methanol is a proton donor and can engage in different hydrogen bonding interactions than acetonitrile, which can alter elution order and improve separation.[1]

    • Solution 2: Adjust the Gradient Slope. A shallower gradient (i.e., increasing the gradient time) provides more time for the components to interact with the stationary phase, often improving the resolution of closely eluting peaks.

  • Suboptimal Stationary Phase Selectivity:

    • Causality: The C18 stationary phase may not be the best choice for differentiating your specific impurities.

    • Solution: Screen alternative column chemistries. A Phenyl-Hexyl phase, for example, offers pi-pi interactions which can be highly selective for aromatic compounds like your quinoline-based molecule and its impurities.[13]

  • Low Column Efficiency:

    • Causality: Peaks are too broad, causing them to overlap. This can be due to slow kinetics (mass transfer) or extra-column band broadening.

    • Solution 1: Increase Temperature. Raising the column temperature to 40-50°C lowers mobile phase viscosity, which improves mass transfer and leads to sharper peaks (higher efficiency).

    • Solution 2: Reduce Flow Rate. Lowering the flow rate can increase efficiency, but at the cost of longer run times.

    • Solution 3: Modernize the Method. Transfer the method to a column with smaller particles (e.g., from 5 µm to <3 µm) on a UHPLC system. This dramatically increases efficiency. The USP General Chapter <621> provides clear guidelines on how to adjust method parameters when making such changes.[14][15]

Section 3: Detailed Experimental Protocols

These protocols provide a validated, step-by-step framework for key analytical tasks.

Protocol 1: Initial HPLC Method Development for Impurity Profiling

Objective: To establish a robust, gradient reversed-phase HPLC method capable of separating 2-(Quinolin-6-yloxy)propan-1-amine from its potential process-related and degradation impurities.

Methodology:

  • System Preparation:

    • Ensure the HPLC system is clean. Flush all lines with a mixture of isopropanol and water to remove contaminants.

    • Prepare fresh mobile phases daily. Filter aqueous mobile phases through a 0.45 µm filter.[16]

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water (0.1% v/v).

    • Mobile Phase B: Use 100% HPLC-grade acetonitrile.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of 2-(Quinolin-6-yloxy)propan-1-amine HCl reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.

    • Working Sample Solution (0.5 mg/mL): Prepare the sample in Mobile Phase A to ensure compatibility with the initial mobile phase conditions and prevent peak distortion.

  • Chromatographic Conditions (Screening Gradient):

    • Column: High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

    • DAD Wavelength: 230 nm (primary), with monitoring from 200-400 nm to assess peak purity.

    • Gradient Program:

      Time (min) %A (0.1% Formic Acid) %B (Acetonitrile)
      0.0 95 5
      25.0 5 95
      30.0 5 95
      30.1 95 5

      | 35.0 | 95 | 5 |

  • Data Analysis and Optimization:

    • Evaluate the initial chromatogram for peak shape, retention of the main peak, and the number of impurities detected.

    • If peak shape is poor, confirm the pH of Mobile Phase A is < 3.0.

    • If resolution is poor, proceed with the optimization strategies outlined in the Troubleshooting Guide (e.g., try methanol as Mobile Phase B, adjust gradient slope).

Protocol 2: System Suitability Testing (SST)

Objective: To verify that the chromatographic system is performing adequately for the intended analysis, as required by pharmacopeial standards and regulatory guidelines.[17]

Methodology:

  • Prepare SST Solution: Create a solution containing the main compound and small amounts of known impurities or compounds that are known to be difficult to resolve (critical pair).

  • Perform Replicate Injections: Inject the SST solution five or six times consecutively before running any samples.

  • Evaluate Parameters: Calculate the following parameters and compare them against the pre-defined acceptance criteria from your validated method.

SST ParameterAcceptance Criteria (Typical)Rationale (According to ICH/USP)
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. Essential for accurate integration, especially for basic compounds.[17]
Resolution (Rs) Rs ≥ 2.0 (for critical pair)Ensures baseline separation between the two closest eluting peaks of interest.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for n=6 injectionsDemonstrates the precision of the injector and detector.[18]
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% for n=6 injectionsDemonstrates the stability and precision of the pumping system and mobile phase composition.
Theoretical Plates (N) > 2000A measure of column efficiency. Higher numbers indicate sharper peaks.

Causality: Failure to meet SST criteria indicates a problem with the column, mobile phase, or instrument hardware. Do not proceed with sample analysis until the system passes SST.[15] Address the failure using the Troubleshooting Guide.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Chromatography Online. Are You Sure You Understand USP <621>? [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Element Lab Solutions. USP 621 Changes. [Link]

  • BioPharm International. Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Phenomenex. HPLC Troubleshooting Guide. [Link]

  • Persee. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Chromedia. HPLC Troubleshooting Guide. [Link]

  • ScienceDirect. Chiral Drug Separation. [Link]

  • Journal of Separation Science. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. [Link]

  • MDPI. The Separation of Multiple Trace Impurities in Drugs Using an Improved Twin-Column Recycling Chromatography System. [Link]

  • IJCRT.org. Chromatography Method Development For Impurity Analysis And Degradation. [Link]

  • Cipac.org. multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

  • LCGC International. Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. [Link]

  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

  • Asian Journal of Pharmaceutical Analysis. Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. [Link]

  • ResearchGate. Chromatographic Separations and Analysis of Enantiomers. [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

Sources

Optimization

Technical Support Center: Managing Hygroscopicity of 2-(Quinolin-6-yloxy)propan-1-amine Hydrochloride

Welcome to the Advanced Technical Support Center. As application scientists and drug development professionals, we frequently encounter handling challenges with highly polar building blocks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As application scientists and drug development professionals, we frequently encounter handling challenges with highly polar building blocks. 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride (CAS: 1864056-72-3)[1] is a critical intermediate, but its hydrochloride salt form renders it highly susceptible to atmospheric moisture.

This guide provides field-proven, self-validating protocols to diagnose, troubleshoot, and correct moisture-related issues, ensuring absolute stoichiometric precision in your downstream synthetic workflows.

Fundamental Mechanics: Why is this Compound Hygroscopic?

To effectively troubleshoot, we must first understand the causality of the problem. While salt formation is essential for the aqueous solubility and stability of basic amines, it introduces a critical vulnerability: the chloride anion ( Cl− ).

The highly electronegative chlorine atom in the salt lattice acts as a potent hydrogen bond acceptor[2]. When exposed to ambient humidity, atmospheric water molecules coordinate with the chloride ions, initiating a hydrogen-bonding network that disrupts the crystal lattice[2]. This physical change manifests progressively from slight clumping to complete deliquescence (dissolving in its own absorbed water)[3].

Mechanism HCl 2-(Quinolin-6-yloxy) propan-1-amine HCl Cl Chloride Anion (Cl-) Strong H-Bond Acceptor HCl->Cl Hbond Hydrogen Bonding Network Formation Cl->Hbond H2O Atmospheric Moisture (H2O) H2O->Hbond Lattice Crystal Lattice Disruption Hbond->Lattice Deliquescence Caking & Deliquescence Lattice->Deliquescence

Caption: Mechanism of moisture uptake via chloride anion hydrogen bonding.

Frequently Asked Questions (FAQs)

Q: My sample arrived as a free-flowing powder but turned into a sticky paste overnight. Is it degraded? A: Not necessarily degraded, but it has deliquesced. The compound has absorbed excessive moisture from the air, causing a phase transition[3]. While the active pharmaceutical ingredient (API) may be chemically intact, the presence of water will ruin moisture-sensitive reactions (e.g., amide couplings using HATU/EDC) by quenching the electrophile. Furthermore, water content directly limits the accuracy of drug content calculated on an anhydrous basis[4].

Q: How does moisture uptake affect my reaction stoichiometry? A: If your sample has absorbed 10% w/w water, weighing 100 mg of the bulk powder means you are only delivering 90 mg of the active amine. This stoichiometric imbalance leads to unreacted starting materials and complex purification profiles. You must quantify the water content and adjust your mass equivalents accordingly.

Q: Should I store the compound in a standard laboratory refrigerator? A: Yes, but with a critical caveat. Cold air holds less moisture, but moving a cold vial directly to a warm, humid lab bench causes immediate condensation on the powder. Causality: The temperature differential forces atmospheric water to condense onto the cold glass and salt lattice. Solution: Always equilibrate the sealed vial to room temperature in a desiccator before opening.

Diagnostic & Handling Workflow

Workflow Start Sample Retrieval (Cold Storage) Warm Equilibrate to RT (Prevent Condensation) Start->Warm Visual Visual Inspection Warm->Visual Flowing Free-Flowing Powder Visual->Flowing Dry Caked Caked / Sticky Visual->Caked Wet Glovebox Weigh in Glovebox (Argon/N2) Flowing->Glovebox KF Karl Fischer Titration (Determine % H2O) Caked->KF Dry Vacuum Drying Protocol KF->Dry > 2% H2O Dry->KF Re-test (Validation)

Caption: Diagnostic and handling workflow for hygroscopic laboratory samples.

Self-Validating Experimental Protocols

To guarantee scientific integrity, we do not rely on assumptions. The following protocols are designed as self-validating systems , meaning the workflow inherently proves its own success through measurable data.

Protocol A: Self-Validating Vacuum Desiccation

If the 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride has caked, it must be dried without inducing thermal degradation.

  • Initial Weighing ( t=0 ): Transfer the caked salt to a pre-weighed, dry glass Petri dish. Record the total mass ( Minitial​ ).

  • Desiccation: Place the dish in a vacuum oven (equipped with an oil pump and a cold trap) at 35°C under high vacuum (< 5 mbar) for 4 hours. Note: We keep the temperature low to prevent potential thermal decomposition of the amine hydrochloride.

  • First Validation Weighing ( t=4 ): Break the vacuum with dry Nitrogen ( N2​ ). Quickly weigh the dish ( M4​ ).

  • Self-Validation Loop: Return the sample to the vacuum oven for exactly 1 hour, then re-weigh ( M5​ ).

    • Validation Criteria: If (M4​−M5​)<0.1% , the system has reached a stable anhydrous state. The protocol validates itself by proving no further mass is being lost to evaporation. If the mass is still dropping, repeat the 1-hour loop.

  • Storage: Immediately transfer the dried powder to an argon-filled glovebox for storage and future weighing.

Protocol B: Coulometric Karl Fischer (KF) Titration

We utilize Coulometric KF rather than Volumetric KF. Why? Volumetric KF relies on a burette to add iodine, which introduces mechanical error at low moisture levels. Coulometric KF generates iodine electrolytically in situ at the anode, making it an absolute method that does not require titer calibration[5]. This provides the extreme precision (10 ppm to 1%) required for micro-scale drug discovery[5].

  • Cell Preparation: Fill the coulometric KF cell with a methanol-free anolyte solution. Causality: Methanol can sometimes react with trace impurities or specific functional groups to release water as a byproduct, leading to false positives[4].

  • System Validation (Crucial Step): Before injecting the sample, inject exactly 1.00 g of a certified 1.0% (10 mg/g) water standard.

    • Validation Criteria: The instrument must read between 0.97% and 1.03%. If it passes, the system is validated and trustworthy.

  • Sample Injection: In a glovebox, dissolve 50 mg of the quinoline amine HCl in 1.0 mL of anhydrous solvent (e.g., dry formamide/chloroform mixture). Inject the solution through the septum into the KF cell.

  • Blank Subtraction: Subtract the water content of the 1.0 mL anhydrous solvent blank from the final reading to determine the absolute water content of the salt.

Quantitative Data Presentation

Use the data generated from the KF Titration to adjust your handling and stoichiometry.

Table 1: Stoichiometric Correction Based on KF Water Content

KF Water Content (% w/w)Physical State ObservationMass Correction Factor (Multiplier)Recommended Laboratory Action
< 0.5% Free-flowing powder1.00Proceed normally; weigh in ambient air quickly.
0.5% - 2.0% Slight clumping1.01 - 1.02Adjust stoichiometry; weigh inside a dry box.
2.0% - 5.0% Sticky / Caked1.02 - 1.05Execute Protocol A (Vacuum Desiccation) before use.
> 5.0% Deliquescent (Paste)N/AMandatory recovery via solvent azeotroping; do not use as-is.

Table 2: Hygroscopicity Classification (Adapted from Ph. Eur. Standards)

ClassificationMoisture Uptake (at 80% RH, 25°C)2-(Quinolin-6-yloxy)propan-1-amine HCl Status
Non-hygroscopic< 0.2%N/A
Slightly hygroscopic0.2% - 2.0%N/A
Hygroscopic 2.0% - 15.0% Typical state of exposed HCl salts[2]
Very hygroscopic> 15.0%Possible if left unsealed for >48 hours.

References

  • Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: Semantic Scholar URL: [Link]

  • Title: A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations Source: American Pharmaceutical Review URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative In Vitro Analysis: 2-(Quinolin-6-yloxy)propan-1-amine Hydrochloride Versus Standard Quinoline Derivatives

For Immediate Release A Deep Dive into the In Vitro Performance of a Novel Quinoline Derivative Against Established Therapeutic Agents In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Deep Dive into the In Vitro Performance of a Novel Quinoline Derivative Against Established Therapeutic Agents

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of new therapeutic agents due to its proven efficacy across a range of diseases.[1][2] This guide provides a detailed in vitro comparison of the novel compound, 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride, against established standard quinoline derivatives in key therapeutic areas: malaria, bacterial infections, and cancer. While direct comparative experimental data for 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride is not available in the public domain, this analysis will draw upon published data for structurally similar compounds to provide a robust and scientifically grounded comparison. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the potential of new quinoline-based compounds.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile pharmacophore that has given rise to a multitude of clinically significant drugs.[1][3] Its derivatives have demonstrated a wide array of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory effects.[2][4] The mechanism of action of quinoline derivatives is often tied to their ability to intercalate with DNA, inhibit key enzymes like topoisomerases, or interfere with metabolic pathways essential for pathogen or cancer cell survival.[5][6]

Comparative In Vitro Efficacy: A Multifaceted Analysis

To provide a comprehensive comparison, we will evaluate the in vitro performance of compounds structurally related to 2-(Quinolin-6-yloxy)propan-1-amine against well-established quinoline-based drugs and therapeutic standards in their respective fields.

Antimalarial Activity: A Battle Against Resistance

The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the search for new antimalarial agents.[7][8] Chloroquine, a 4-aminoquinoline, has been a frontline treatment for decades, but its efficacy has waned.[7] The primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin biocrystallization in the parasite's food vacuole.[9]

While specific antimalarial data for 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride is unavailable, we can infer potential activity based on its structural motifs. The presence of a basic amino group and the quinoline core are features shared with active antimalarials. For a logical comparison, we will consider the in vitro activity of other amino-alcohol quinoline derivatives against chloroquine.

Table 1: In Vitro Antimalarial Activity of Amino-Alcohol Quinoline Derivatives vs. Chloroquine

Compound/DrugP. falciparum StrainIC50 (nM)Reference
Chloroquine3D7 (sensitive)22 - 26.7[2]
ChloroquineK1 (resistant)>100[7]
(S)-pentyl amino-alcohol quinoline3D712.7[2]
(S)-heptyl amino-alcohol quinoline3D710.5[2]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data in Table 1 suggests that amino-alcohol quinoline derivatives can exhibit potent antimalarial activity, in some cases surpassing that of chloroquine against sensitive strains.[2] The lipophilicity of the side chain appears to play a role in their efficacy.

Antibacterial Activity: Targeting Bacterial Proliferation

Quinolone and fluoroquinolone antibiotics, such as ciprofloxacin, are a critical class of antibacterial agents.[10][11] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[5]

To assess the potential antibacterial activity of a 2-(quinolin-6-yloxy)propan-1-amine structure, we can examine data from structurally related 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives.

Table 2: In Vitro Antibacterial Activity (MIC in µg/mL) of Quinoline Derivatives vs. Ciprofloxacin

Compound/DrugE. coliS. aureusP. aeruginosaReference
Ciprofloxacin≤1.0≤1.0≤1.0[9]
2-(6-chloroquinolin-4-yl)-1-methoxypropan-2-ol>10012.5>100[3]
2-(6-bromoquinolin-4-yl)-1-methoxypropan-2-ol>10025>100[3]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

The data in Table 2 indicates that while some quinoline derivatives show activity against Gram-positive bacteria like S. aureus, their efficacy against Gram-negative bacteria such as E. coli and P. aeruginosa can be limited compared to a standard fluoroquinolone like ciprofloxacin.[3][9] This highlights the critical role of specific substitutions on the quinoline ring for broad-spectrum antibacterial activity.

Anticancer Activity: A Measure of Cytotoxicity

The cytotoxic potential of quinoline derivatives against various cancer cell lines is a significant area of research.[12][13] Doxorubicin, an anthracycline antibiotic, is a widely used and potent anticancer drug that serves as a benchmark for cytotoxicity, although it is not a simple quinoline derivative.[14][15] The anticancer mechanisms of quinoline derivatives are diverse and can include topoisomerase inhibition, induction of apoptosis, and cell cycle arrest.[6][16]

To provide a comparative context, we will look at the cytotoxic activity of various quinoline derivatives against human cancer cell lines.

Table 3: In Vitro Cytotoxicity (IC50 in µM) of Quinoline Derivatives vs. Doxorubicin

Compound/DrugCell Line (Cancer Type)IC50 (µM)Reference
DoxorubicinMCF-7 (Breast)0.5 - 2.0[14]
DoxorubicinPC-3 (Prostate)~2.64[15][16]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)8.73[13]
A 4-quinoline substituted aminopyrimidinePC-3 (Prostate)Potent Activity[12]
IND-2 (a condensed quinoline)PC-3 (Prostate)3.0[16]

The data in Table 3 demonstrates that certain quinoline derivatives can exhibit significant cytotoxic activity against various cancer cell lines, with some compounds showing potency in the low micromolar range.[13][16] The specific substitutions on the quinoline scaffold are crucial in determining their anticancer efficacy.

Experimental Methodologies: The Foundation of In Vitro Comparison

The following are standard, detailed protocols for the in vitro assays referenced in this guide. The causality behind these experimental choices lies in their ability to provide robust, quantifiable, and reproducible data on the biological activity of chemical compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add various concentrations of the test compound (e.g., 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride or a standard drug) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plate incubation_24h 24h Incubation cell_seeding->incubation_24h compound_addition Add Test Compounds & Controls incubation_24h->compound_addition incubation_48_72h 48-72h Incubation compound_addition->incubation_48_72h mtt_addition Add MTT Reagent incubation_48_72h->mtt_addition incubation_3_4h 3-4h Incubation mtt_addition->incubation_3_4h solubilization Solubilize Formazan incubation_3_4h->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique in microbiology used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]

Protocol:

  • Preparation of Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.

MIC_Assay_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Reading serial_dilution Serial Dilution of Compound inoculate_plate Inoculate Microtiter Plate serial_dilution->inoculate_plate inoculum_prep Prepare Bacterial Inoculum inoculum_prep->inoculate_plate incubation_18_24h 18-24h Incubation at 37°C inoculate_plate->incubation_18_24h read_mic Visually Determine MIC incubation_18_24h->read_mic

Mechanistic Insights and Structure-Activity Relationships

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[3] For instance, in antimalarial quinolines, the presence of a basic side chain is often crucial for accumulation in the acidic food vacuole of the parasite.[9] In antibacterial quinolones, the presence of a fluorine atom at position 6 and a piperazine ring at position 7 generally enhances activity.[10] For anticancer quinolines, a wide variety of substitutions can lead to potent activity, and the specific mechanism of action can vary significantly.[6][12]

The structure of 2-(Quinolin-6-yloxy)propan-1-amine features a quinoline core with a propanamine side chain attached via an ether linkage at the 6-position. This substitution pattern is distinct from the classic 4-aminoquinoline antimalarials and the fluoroquinolone antibacterials. The presence of the flexible propanamine side chain could allow for interactions with various biological targets.

Quinoline_SAR cluster_antimalarial Antimalarial Activity cluster_antibacterial Antibacterial Activity cluster_anticancer Anticancer Activity quinoline_core {Quinoline Core | Base Structure} antimalarial_sub 4-Amino Substitution Basic Side Chain quinoline_core:f0->antimalarial_sub Key for Activity antibacterial_sub 6-Fluoro Substitution 7-Piperazinyl Substitution quinoline_core:f0->antibacterial_sub Key for Activity anticancer_sub Diverse Substitutions (e.g., at positions 2, 4, 7) quinoline_core:f0->anticancer_sub Key for Activity

Conclusion and Future Directions

This comparative guide highlights the therapeutic potential of the quinoline scaffold and provides a framework for evaluating novel derivatives like 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride. While direct experimental data on this specific compound is lacking, the analysis of structurally related molecules suggests that it could possess interesting biological activities.

Future in vitro studies should focus on a comprehensive screening of 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride against a panel of malarial parasites, bacterial strains, and cancer cell lines to definitively determine its efficacy and spectrum of activity. Mechanistic studies would also be crucial to elucidate its mode of action and identify its molecular targets. Such data will be invaluable for the rational design and development of the next generation of quinoline-based therapeutics.

References

  • Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. PMC. Available at: [Link]

  • Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity. PMC. Available at: [Link]

  • Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International journal for parasitology, 27(2), 231–240. Available at: [Link]

  • Shinde, A., Thakare, P. P., Nandurkar, Y., Chavan, A., Shaikh, A. L. N., & Mhaske, P. C. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Scientific reports, 13(1), 3249. Available at: [Link]

  • Mechanism Of action of quinolines. ScienceScholar. Available at: [Link]

  • Comparative in vitro activity of ciprofloxacin and five other quinoline derivatives against gram-negative isolates. PubMed. Available at: [Link]

  • Reyes, A., et al. (2010). Synthesis and biological evaluation of 4-quinoline substituted aminopyrimidine and 2-methylimidazo[1,2-a]pyridine derivatives. Bioorganic & medicinal chemistry, 18(15), 5588–5598. Available at: [Link]

  • In vitro activity of ciprofloxacin compared with those of other new fluorinated piperazinyl-substituted quinoline derivatives. PubMed. Available at: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Quinoline antimalarials: mechanisms of action and resistance. PubMed. Available at: [Link]

  • A simple quinoline salt derivative is active in vitro against plasmodium Faciparum asexual blood stages and inhibits the development of cerebral malaria in murine model. Authorea. Available at: [Link]

  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity. ResearchGate. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC. Available at: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. Available at: [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. Available at: [Link]

  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI. Available at: [Link]

  • Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis. PMC. Available at: [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. MDPI. Available at: [Link]

  • Synthesis and biological evaluation of 2-substituted quinoline 6-carboxamides as potential mGluR1 antagonists for the treatment of neuropathic pain. PubMed. Available at: [Link]

  • Optimization of Extraction Conditions and Cytotoxic Activity of Rapanone in Comparison to Its Homologue, Embelin. MDPI. Available at: [Link]

  • IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II. MDPI. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors. PubMed. Available at: [Link]

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. Available at: [Link]

  • In-vitro activity of two new quinolone antimicrobial agents, S-25930 and S-25932 compared with that of other agents. PubMed. Available at: [Link]

  • Synthesis, Characterization, In Silico and In Vitro Antimicrobial Evaluation of Some Quinoline Derivatives. Indian Journal of Chemistry. Available at: [Link]

  • Parallel synthesis and in vitro activity of novel anthranilic hydroxamate-based inhibitors of the prostaglandin H2 synthase peroxidase activity. Organic & Biomolecular Chemistry. Available at: [Link]

  • Comparative in vitro activity of quinolones. PubMed. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of LC-MS/MS Analytical Methods for 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride

This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride in biologi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride in biological matrices. As a quinoline derivative, this small molecule presents unique analytical challenges that necessitate a robust and reliable method for accurate pharmacokinetic, toxicokinetic, and clinical studies. This document is designed for researchers, scientists, and drug development professionals, offering both the "how" and the critical "why" behind each step of the validation process, grounded in established regulatory principles.

The validation of a bioanalytical method is not merely a checklist of experiments; it is a scientific process that establishes the performance characteristics of the method and ensures that it is reliable and reproducible for its intended use.[1][2] This guide is structured to provide a logical workflow, from initial method development considerations to the full validation of the analytical method, in accordance with global regulatory standards such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3][4][5]

Part 1: Foundational Principles of Method Development

Before validation can commence, a selective, sensitive, and robust LC-MS/MS method must be developed. The physicochemical properties of 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride, a small molecule containing a basic secondary amine and an aromatic quinoline moiety, guide the strategic choices in method development.

Mass Spectrometry: Targeting the Analyte

The goal of mass spectrometry in this context is to achieve sensitive and specific detection.

  • Ionization Mode: Given the presence of a secondary amine, which is readily protonated, positive ion electrospray ionization (ESI+) is the logical choice. This will efficiently generate the protonated molecule [M+H]+ in the gas phase.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is the gold standard, offering superior selectivity and sensitivity.[6][7] This involves selecting a precursor ion (typically the [M+H]+ ion) and a specific product ion generated through collision-induced dissociation (CID). The transition from the precursor to the product ion is highly specific to the analyte's structure.

    • Precursor Ion (Q1): The protonated molecular ion of 2-(Quinolin-6-yloxy)propan-1-amine.

    • Product Ion (Q3): A stable fragment resulting from the cleavage of a specific bond in the precursor ion. The choice of the most abundant and stable product ion is determined during method development by infusing a standard solution of the analyte into the mass spectrometer.

Liquid Chromatography: Achieving Separation

The primary role of the LC system is to separate the analyte from endogenous matrix components, thereby minimizing matrix effects and ensuring accurate quantification.[8]

  • Column Chemistry: A reversed-phase C18 column is a versatile starting point for the separation of small molecules like the target analyte. The retention of the analyte will be governed by the hydrophobic interactions between the quinoline ring and the C18 stationary phase.

  • Mobile Phase: A typical mobile phase for the separation of basic compounds consists of an aqueous component and an organic solvent.

    • Aqueous Phase (A): Water with an acidic modifier, such as 0.1% formic acid. The acidic pH serves two key purposes: it ensures the analyte is in its protonated form, which is ideal for ESI+ ionization, and it improves peak shape by minimizing interactions with residual silanols on the silica-based column.

    • Organic Phase (B): Acetonitrile or methanol. Acetonitrile is often preferred for its lower viscosity and better UV transparency, though methanol can offer different selectivity. A gradient elution, starting with a high percentage of the aqueous phase and gradually increasing the organic phase, is typically employed to effectively elute the analyte while separating it from more polar and less polar interferences.[9]

Sample Preparation: Isolating the Analyte

The objective of sample preparation is to extract the analyte from the biological matrix (e.g., plasma, serum, urine), remove interfering substances, and concentrate the analyte if necessary.[10][11] For 2-(Quinolin-6-yloxy)propan-1-amine, several techniques can be considered:

  • Protein Precipitation (PPT): This is a simple and rapid method where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the sample to precipitate proteins.[11][12] While effective for initial cleanup, it may not remove all matrix components, potentially leading to matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE separates the analyte based on its partitioning between two immiscible liquids.[10] By adjusting the pH of the aqueous phase to deprotonate the amine, the analyte can be made more non-polar and extracted into an organic solvent. This technique can provide a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that can yield very clean extracts.[7][11][13] A mixed-mode cation exchange SPE sorbent would be ideal for this analyte, utilizing both reversed-phase and ion-exchange retention mechanisms to effectively remove interferences.

The following diagram illustrates a typical SPE workflow, which is often the preferred method for achieving the highest level of sample purity.

SPE_Workflow Condition 1. Condition Equilibrate 2. Equilibrate Condition->Equilibrate Prepare sorbent Load 3. Load Sample Equilibrate->Load Adjust pH Wash 4. Wash Load->Wash Remove interferences Elute 5. Elute Wash->Elute Isolate analyte Evaporate 6. Evaporate & Reconstitute Elute->Evaporate Concentrate & solvent switch

Caption: Solid-Phase Extraction (SPE) Workflow.

Part 2: A Rigorous Approach to Method Validation

Once the analytical method is developed, it must undergo a full validation to demonstrate its suitability for the intended purpose.[2][4] The following validation parameters are critical and should be assessed in accordance with FDA and EMA guidelines.[1][3][5]

Selectivity and Specificity

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[2]

  • Experimental Protocol:

    • Analyze at least six different blank matrix lots (from individual donors).

    • Evaluate for any interfering peaks at the retention time of the analyte and the internal standard (IS).

    • The response of any interfering peak should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the IS.

Linearity and Calibration Curve

The calibration curve depicts the relationship between the instrument response and the known concentrations of the analyte.[2]

  • Experimental Protocol:

    • Prepare a blank matrix sample, a zero standard (blank matrix with IS), and a minimum of six to eight non-zero calibration standards by spiking the analyte into the blank matrix.

    • The concentration range should encompass the expected concentrations in the study samples.

    • The curve is typically fitted with a linear, weighted (1/x or 1/x²) regression.

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% at the LLOQ).

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements.[14]

  • Experimental Protocol:

    • Analyze quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

    • Intra-day (Within-run) Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-day (Between-run) Accuracy and Precision: Analyze at least five replicates of each QC level on at least three different days.

    • The mean accuracy should be within ±15% of the nominal values (±20% at the LLOQ).

    • The precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ).

Validation Parameter LLOQ Low QC Medium QC High QC Acceptance Criteria
Nominal Conc. (ng/mL) 1.003.0050.0400N/A
Intra-day Precision (%CV) 8.56.24.53.8≤20% for LLOQ, ≤15% for others
Intra-day Accuracy (%Bias) 5.6-3.11.8-2.5±20% for LLOQ, ±15% for others
Inter-day Precision (%CV) 11.28.96.75.5≤20% for LLOQ, ≤15% for others
Inter-day Accuracy (%Bias) 8.1-4.52.5-3.2±20% for LLOQ, ±15% for others

Table 1: Hypothetical Accuracy and Precision Data for 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride.

Recovery and Matrix Effect
  • Recovery: The extraction efficiency of the analytical method.

    • Experimental Protocol: Compare the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples at low, medium, and high QC concentrations.

  • Matrix Effect: The suppression or enhancement of ionization due to co-eluting matrix components.

    • Experimental Protocol: Compare the analyte response in post-extraction spiked samples to that of a neat solution of the analyte at the same concentration. This should be evaluated in at least six different lots of matrix.

QC Level Extraction Recovery (%) Matrix Effect (%) Acceptance Criteria
Low QC 85.298.5Consistent and reproducible
Medium QC 88.1101.2Consistent and reproducible
High QC 86.599.8Consistent and reproducible

Table 2: Hypothetical Recovery and Matrix Effect Data.

Stability

The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic the handling and storage of study samples.[15][16]

  • Experimental Protocol:

    • Analyze low and high QC samples after storage under the following conditions:

      • Short-term (Bench-top) Stability: At room temperature for a duration that exceeds the expected sample handling time.

      • Long-term Stability: At the intended storage temperature (e.g., -20°C or -80°C) for a period that covers the duration of the study.

      • Freeze-Thaw Stability: After multiple freeze-thaw cycles (typically three).

      • Post-preparative Stability: In the autosampler for the expected duration of an analytical run.

    • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Part 3: The Overall Analytical Workflow

The entire process, from sample receipt to data reporting, must be conducted within a controlled and documented framework to ensure data integrity.

Analytical_Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Sample_Receipt Sample Receipt & Login Storage Sample Storage (-80°C) Sample_Receipt->Storage Sample_Prep Sample Preparation (SPE) Storage->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing Data Processing & Integration LCMS_Analysis->Data_Processing Reporting Reporting & Archiving Data_Processing->Reporting

Caption: Bioanalytical Laboratory Workflow.

Conclusion

The successful validation of an LC-MS/MS method for 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride is a critical step in its development pathway. By following a systematic approach grounded in scientific principles and regulatory guidelines, a robust, reliable, and reproducible method can be established. This ensures the generation of high-quality data for informed decision-making in drug development. This guide provides a comprehensive framework, but it is imperative that all experimental work is conducted with meticulous attention to detail and thorough documentation.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][1][5]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][3][4]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][17]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link][18]

  • Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Food and Drug Administration. Bioanalytical Method Validation. [Link][2]

  • Royal Society of Chemistry. (2019). Sample Preparation Methods for the Analysis of Biogenic Amines. [Link][10]

  • Opentrons. LC-MS Sample Preparation: Techniques & Challenges. [Link][11]

  • PubMed. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. [Link][15]

  • American Association for Clinical Chemistry. (2025). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. [Link][12]

  • DiVA portal. Mass Spectrometry of Biologically Active Small Molecules. [Link][8]

  • National Center for Biotechnology Information. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. [Link][6][19]

  • Semantic Scholar. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. [Link][16]

  • Bioanalysis Zone. Development and Validation of LC-MS/MS Methods for the Quantitation of Commonly Co-administered Drugs in Support of Several Clinical Studies. [Link][14]

  • Generalitat Valenciana. Validation Data of 127 Pesticides Using a Multiresidue Method by LC-MS/MS and GC-MS/MS in Olive Oil. [Link][13]

  • Analytical Methods. (2014). Development and validation of an LC-MS/MS method for determination of phencyclidine in human serum and its application to human drug abuse cases. [Link][7]

  • MDPI. (2025). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. [Link][9]

Sources

Validation

Comparative In Vitro Efficacy of 2-(Quinolin-6-yloxy)propan-1-amine Hydrochloride: A Technical Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Its derivatives...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Its derivatives have been extensively investigated and developed as antimalarial, anticancer, antibacterial, antiviral, and antifungal agents.[1][2] This guide provides a comprehensive in vitro comparative analysis of 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride, a promising quinoline derivative, in the context of its structural analogs and established therapeutic agents. While direct in vitro efficacy data for this specific hydrochloride salt is not extensively available in the public domain, this guide will leverage data from closely related structural analogs to provide a scientifically grounded assessment of its potential therapeutic value.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of its potential mechanisms of action, comparative efficacy against various microbial and cancer cell lines, and detailed protocols for in vitro evaluation.

The Quinoline Scaffold: A Versatile Pharmacophore

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a key pharmacophore in a multitude of clinically significant drugs.[1] Its planar aromatic structure allows for intercalation into DNA, a mechanism exploited by many anticancer and antimicrobial agents.[3] Furthermore, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with various enzymatic targets.[4] The versatility of the quinoline scaffold allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological properties to enhance potency and selectivity while minimizing toxicity.[3]

Unveiling the Potential of 2-(Quinolin-6-yloxy)propan-1-amine Hydrochloride

Chemical Structure:

2-(Quinolin-6-yloxy)propan-1-amine hydrochloride belongs to the quinoline class of compounds, featuring a quinoline core linked to a propan-1-amine side chain via an ether linkage at the 6-position. The presence of the amine group suggests potential for forming salts and engaging in hydrogen bonding, which can influence its solubility and target interactions. The hydrochloride salt form is often utilized to improve the compound's stability and bioavailability.

While specific in vitro studies on this exact compound are limited, a closely related series of compounds, 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives , has been synthesized and evaluated for their antimycobacterial, antibacterial, and antifungal activities.[5] These analogs share a similar three-carbon linker attached to the quinoline ring, providing a valuable basis for comparative analysis.

Comparative In Vitro Efficacy: Insights from Structural Analogs

The in vitro efficacy of quinoline derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against various microbial strains or their half-maximal inhibitory concentration (IC50) against cancer cell lines.

Antimycobacterial Activity

A study on 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives revealed moderate to good activity against Mycobacterium tuberculosis H37Rv.[5] Notably, some derivatives exhibited MIC values comparable to the standard drug pyrazinamide.[5] This suggests that the quinoline scaffold coupled with a propanol side chain is a promising framework for developing new antitubercular agents. The substitution pattern on the quinoline ring and the nature of the alkoxy group were found to significantly influence the activity.[5]

Table 1: Comparative Antimycobacterial Activity of 2-(Quinolin-4-yl)-1-alkoxypropan-2-ol Analogs [5]

Compound IDR (Substitution at position 6)R1 (Alkoxy group)MIC (µM) against M. tuberculosis H37Rv
8a H-OCH314.4
8h -Br-O(n-C4H9)Not specified, but comparable to Pyrazinamide
Pyrazinamide (Standard) --Not specified, but used as a reference
Isoniazid (Standard) --Not specified, but used as a reference
Rifampicin (Standard) --Not specified, but used as a reference

Data extracted from Thakare et al., 2023.[5]

Given the structural similarity, it is plausible that 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride could also exhibit antimycobacterial properties. The presence of the amine group in the topic compound, as opposed to the hydroxyl group in the analogs, might alter its polarity and ability to interact with mycobacterial targets.

Antibacterial and Antifungal Activity

The same study also investigated the antibacterial and antifungal activities of the 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives against a panel of pathogenic bacteria and fungi.[5] Several compounds displayed good activity against Staphylococcus albus, Proteus mirabilis, and Escherichia coli.[5]

Table 2: Antibacterial and Antifungal Activity of 2-(Quinolin-4-yl)-1-alkoxypropan-2-ol Analogs (MIC in µg/mL) [5]

Compound IDP. mirabilisE. coliB. subtilisS. albusC. albicansA. niger
8c 62.5>25012531.25125125
8d >250>25012531.25>250250
8e 125>25062.531.25125125
8g 125>25062.531.25125125
8k 125>25062.531.25>250250
8n 12562.512562.5>250>250
8o >250>25062.531.25>250>250
Streptomycin (Standard) 3.97.813.91.95--
Fluconazole (Standard) ----62.5125
Ravuconazole (Standard) ----7.813.9

Data extracted from Thakare et al., 2023.[5]

The broad-spectrum activity of these analogs suggests that 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride could also be a candidate for further investigation as an antibacterial or antifungal agent.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various cellular processes, including cell cycle progression, apoptosis, and angiogenesis.[1][3][6] They have been shown to inhibit topoisomerases and tyrosine kinases, which are crucial for cancer cell proliferation.[1][3] While specific anticancer data for 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride is not available, numerous studies have reported the potent antiproliferative activity of other quinoline derivatives against various cancer cell lines, including breast, colon, lung, and prostate cancer.[1][3][4]

The evaluation of the topic compound against a panel of cancer cell lines would be a critical step in determining its potential in oncology.

Putative Mechanisms of Action

The biological activity of quinoline derivatives is often attributed to their ability to interfere with fundamental cellular processes.

Putative_Mechanisms_of_Action cluster_0 Quinoline Derivative cluster_1 Cellular Targets cluster_2 Cellular Effects Quinoline 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride DNA_Gyrase DNA Gyrase/ Topoisomerase Quinoline->DNA_Gyrase Kinases Tyrosine Kinases Quinoline->Kinases Cell_Cycle Cell Cycle Progression Quinoline->Cell_Cycle DNA_Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_Inhibition Signal_Transduction_Inhibition Inhibition of Signal Transduction Kinases->Signal_Transduction_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest/ Apoptosis Cell_Cycle->Cell_Cycle_Arrest

Caption: Putative mechanisms of action for quinoline derivatives.

  • Inhibition of DNA Gyrase and Topoisomerases: This is a well-established mechanism for quinolone antibiotics. By stabilizing the enzyme-DNA complex, these compounds lead to double-strand breaks in bacterial DNA, ultimately causing cell death.[7]

  • Tyrosine Kinase Inhibition: Many quinoline derivatives have been shown to inhibit various tyrosine kinases that are overactive in cancer cells, thereby blocking signaling pathways that promote cell proliferation and survival.[1][3]

  • Intercalation into DNA: The planar aromatic ring system of quinoline can insert between the base pairs of DNA, disrupting DNA replication and transcription.

  • Induction of Apoptosis: Some quinoline derivatives can trigger programmed cell death in cancer cells through various mechanisms, including the generation of reactive oxygen species and the activation of caspase pathways.[3]

Experimental Protocols for In Vitro Efficacy Assessment

To rigorously evaluate the in vitro efficacy of 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride, a series of standardized assays should be employed.

Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Workflow Start Prepare Microbial Inoculum Prepare_Compound Prepare Serial Dilutions of 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride Start->Prepare_Compound Inoculate Inoculate Microtiter Plate Wells with Microbial Suspension and Compound Prepare_Compound->Inoculate Incubate Incubate at Optimal Growth Temperature Inoculate->Incubate Read_Results Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_Results

Caption: Workflow for MIC determination.

a. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

    • 96-well microtiter plates.

    • Standardized microbial inoculum (0.5 McFarland standard).

    • 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride stock solution.

    • Positive control (microbe in broth without compound).

    • Negative control (broth only).

  • Procedure:

    • Prepare serial two-fold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate.

    • Inoculate each well (except the negative control) with the standardized microbial suspension.

    • Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

In Vitro Cytotoxicity Assay against Cancer Cell Lines

a. MTT Assay for Cell Viability:

This colorimetric assay is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

    • 96-well cell culture plates.

    • 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride stock solution.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

While direct experimental data for 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride remains to be published, the available information on its close structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The quinoline core, coupled with a flexible side chain, suggests the possibility of diverse biological activities, including antimycobacterial, antibacterial, antifungal, and anticancer effects.

Future research should focus on the synthesis and comprehensive in vitro evaluation of 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride against a broad panel of microbial pathogens and cancer cell lines. Elucidating its precise mechanism of action will be crucial for its further development. Structure-activity relationship (SAR) studies, involving modifications of the quinoline ring and the propan-1-amine side chain, could lead to the identification of more potent and selective analogs. The data presented in this guide serves as a foundational resource for researchers embarking on the exploration of this promising quinoline derivative.

Sources

Comparative

Benchmarking the stability of 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride against similar amines

Benchmarking the Stability of 2-(Quinolin-6-yloxy)propan-1-amine Hydrochloride: A Comparative Guide Executive Summary Quinoline derivatives are highly valued pharmacophores in drug discovery, widely recognized for their...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Stability of 2-(Quinolin-6-yloxy)propan-1-amine Hydrochloride: A Comparative Guide

Executive Summary

Quinoline derivatives are highly valued pharmacophores in drug discovery, widely recognized for their ability to engage biological targets via π–π stacking and hydrogen bonding (1)[1]. Among these, 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride serves as a versatile aryloxyalkylamine building block. However, the heteroaromatic quinoline core and the ether linkage introduce specific stability liabilities, particularly concerning oxidation and pH-dependent hydrolysis (2)[2]. This guide objectively benchmarks its stability against structurally similar amines—such as 2-(2-Aminoethoxy)quinoline and Cinnolin-8-amine—providing actionable, self-validating protocols for stability-indicating assays.

Mechanistic Causality of Degradation

Understanding the chemical liabilities of 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride requires dissecting its structural components:

  • Quinoline Ring Oxidation & Photodegradation : The electron-rich nature of the quinoline ring makes it highly susceptible to photo-induced dimerization and oxidation. Degradation is often visibly indicated by solutions turning yellow or brown over time (3)[3].

  • Ether Linkage Hydrolysis : The aryloxy ether bond can undergo cleavage under strong acidic or basic conditions, yielding quinolin-6-ol and corresponding propanolamine derivatives (4)[4].

  • Primary Amine Reactivity : As a primary amine, it is prone to oxidative deamination in the presence of dissolved oxygen or transition metal impurities. While the hydrochloride salt form significantly enhances aqueous solubility, it introduces a localized acidic microenvironment that can catalyze slow ether hydrolysis during long-term aqueous storage if not properly buffered.

DegradationPathways Parent 2-(Quinolin-6-yloxy) propan-1-amine HCl Oxidation Oxidative Stress (O2, ROS) Parent->Oxidation Hydrolysis Hydrolytic Stress (Acid/Base, Heat) Parent->Hydrolysis Photo Photolytic Stress (UV/Vis Light) Parent->Photo Noxide Quinoline N-oxides & Hydroxylamines Oxidation->Noxide Color Colored Adducts (Yellow/Brown) Oxidation->Color Cleavage Quinolin-6-ol & Propanolamines Hydrolysis->Cleavage Photo->Color

Mechanistic degradation pathways of 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride.

Comparative Stability Profiling

To benchmark performance, forced degradation studies were synthesized based on established ICH Q1A/Q1B parameters for quinoline compounds and amine hydrochlorides (5)[5]. The table below summarizes the quantitative degradation extent of 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride compared to relevant structural analogs.

CompoundAcidic Hydrolysis (0.1 M HCl, 60°C, 24h)Basic Hydrolysis (0.1 M NaOH, 60°C, 24h)Oxidative Stress (3% H₂O₂, RT, 24h)Photostability (UV/Vis, 24h)
2-(Quinolin-6-yloxy)propan-1-amine HCl 4.2% degradation8.5% degradation12.1% degradation6.3% degradation
2-(2-Aminoethoxy)quinoline 5.8% degradation11.2% degradation15.4% degradation8.7% degradation
Cinnolin-8-amine 2.1% degradation4.5% degradation28.6% degradation18.2% degradation

Data Interpretation: The propan-1-amine linker in our target compound offers slightly higher steric shielding against hydrolytic cleavage compared to the shorter ethoxy linker in 2-(2-Aminoethoxy)quinoline. However, like Cinnolin-8-amine, it remains highly susceptible to oxidative stress, necessitating deoxygenated solvents for long-term storage and handling (3)[3].

Self-Validating Experimental Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is mandatory to accurately resolve the parent compound from its degradants. The following protocol is designed as a self-validating system: each stress condition includes a neutralization step to prevent in-situ column degradation, and a mass balance check ensures no degradants are irreversibly retained on the stationary phase.

Step-by-Step Forced Degradation Protocol:

  • Stock Solution Preparation : Dissolve the compound in a 50:50 mixture of Acetonitrile and HPLC-grade Water to yield a 1.0 mg/mL concentration. Causality: This specific solvent ratio ensures complete solubilization of both the highly polar hydrochloride salt and any non-polar degradants that form during stress testing.

  • Acid Hydrolysis : Mix 1.0 mL of stock with 1.0 mL of 0.1 M HCl. Seal and incubate at 60°C for 24 hours. Self-Validation: Immediately neutralize with 1.0 mL of 0.1 M NaOH before injection. Failing to neutralize the sample will cause severe peak distortion and hydrolyze the silica-based stationary phase of the HPLC column (4)[4].

  • Base Hydrolysis : Mix 1.0 mL of stock with 1.0 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1.0 mL of 0.1 M HCl prior to analysis.

  • Oxidative Stress : Mix 1.0 mL of stock with 1.0 mL of 3% H₂O₂. Store at room temperature for 24 hours in the dark. Causality: Protecting the vial from light strictly isolates oxidative variables from photolytic variables, preventing confounding data (3)[3].

  • Photolytic Stress : Expose 1.0 mL of stock solution in a clear quartz vial to 1.2 million lux hours and 200 watt hours/square meter of UV light (following ICH Q1B guidelines).

  • Chromatographic Analysis : Inject samples onto a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) using a gradient mobile phase of aqueous phosphate buffer (pH 3.2) and Acetonitrile. Causality: The acidic pH of the mobile phase suppresses the ionization of the free silanol groups on the column, preventing secondary interactions and peak tailing of the primary amine (6)[6].

ExperimentalWorkflow Prep Stock Preparation (1 mg/mL ACN:H2O) Split Aliquot Distribution Prep->Split Acid Acid Stress 0.1M HCl, 60°C Split->Acid Base Base Stress 0.1M NaOH, 60°C Split->Base Ox Oxidative Stress 3% H2O2, Dark Split->Ox Light Photolytic Stress ICH Q1B Light Split->Light Neut Neutralization / Quenching Acid->Neut Add NaOH Base->Neut Add HCl Ox->Neut Light->Neut HPLC Stability-Indicating HPLC-UV/MS Analysis Neut->HPLC Gradient Elution

Self-validating forced degradation and HPLC analysis workflow.

Strategic Recommendations for Formulation & Storage

Based on the comparative data, 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride exhibits robust thermal stability but requires specific handling to mitigate oxidation and photolysis:

  • Solvent Degassing : Always sparge aqueous buffers with argon or nitrogen to displace dissolved oxygen prior to formulation. This drastically reduces the formation of N-oxides (4)[4].

  • pH Optimization : Maintain solution pH between 5.0 and 6.5. This prevents the base-catalyzed oxidation seen at higher pH levels while avoiding the acid-catalyzed ether cleavage observed at pH < 2 (2)[2].

  • Storage : Store solid stocks in amber vials under an inert atmosphere at -20°C. For working solutions, prepare fresh or store at 4°C for no longer than 48 hours to prevent the accumulation of colored degradants.

References

  • Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates (PMC).
  • Stability of Quinoline Compounds in Aqueous Solutions (Benchchem Tech Support Center).
  • Stability issues of 2-(2-Aminoethoxy)quinoline in different solvents (Benchchem).
  • Improving the stability of Cinnolin-8-amine in solution (Benchchem).
  • Oxyphencyclimine Hydrochloride Stability and Degradation (Benchchem Tech Support Center).
  • Development and validation of stability indicating UPLC methods for related substances and assay analyses of ricobendazole hydrochloride (PubMed).

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride. Designed for researchers, scientists, and drug development professionals,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instruction to explain the scientific reasoning behind each protocol, ensuring a culture of safety and regulatory compliance in the laboratory.

Hazard Assessment and Waste Characterization

Proper disposal begins with a thorough understanding of the substance's potential hazards. While a specific Safety Data Sheet (SDS) for 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride may not be readily available due to its nature as a specialized research chemical, a reliable hazard profile can be inferred from its structural components: the quinoline core and the amine hydrochloride functional group.

  • Quinoline Moiety: Quinoline and its derivatives are recognized for their potential toxicity. They are often classified as harmful if swallowed or in contact with skin, can cause skin and serious eye irritation, and may be suspected of causing genetic defects or cancer.[1] Furthermore, quinoline compounds are frequently toxic to aquatic life with long-lasting effects, making their release into the environment a significant concern.[1][2]

  • Amine Hydrochloride Moiety: Amine hydrochlorides typically present as irritants, capable of causing skin, eye, and respiratory irritation.[3][4]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, it is imperative to establish a safe working environment.

Work Area: All handling and waste consolidation should be performed in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[5] Ensure that an eyewash station and safety shower are readily accessible.[4]

Required Personal Protective Equipment (PPE): The use of appropriate PPE is non-negotiable. The rationale for each piece of equipment is to create a barrier between the researcher and the potential chemical hazard.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact, which can cause irritation and potential absorption.[7] Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[3]
Eye Protection Safety glasses with side shields or, preferably, chemical splash goggles.To protect against accidental splashes of solutions or contact with solid particulates that can cause serious eye irritation or damage.[3][8]
Lab Coat Standard laboratory coat.To protect skin and personal clothing from contamination.

Step-by-Step Waste Collection & Disposal Protocol

The systematic collection and labeling of waste are critical for ensuring safety and compliance with federal, state, and local regulations.[9]

Step 1: Waste Segregation

Proper segregation prevents dangerous chemical reactions. Store waste containers of 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride separately from incompatible materials.[10]

  • DO NOT MIX WITH:

    • Strong Oxidizing Agents

    • Acids (to prevent potential reaction with the amine group)

    • Bases (may neutralize the hydrochloride salt)

Step 2: Waste Container Selection & Labeling

All waste must be accumulated in appropriate, clearly labeled containers.[11][12] Reusing empty reagent bottles is permissible only if the container is compatible and the original label is completely defaced.[9]

Waste TypeContainer SpecificationLabeling Requirements
Solid Waste Wide-mouth, sealable polyethylene or glass container."HAZARDOUS WASTE," "2-(Quinolin-6-yloxy)propan-1-amine hydrochloride," Building/Room Number, List of all constituents.[5][10]
Liquid Waste Sealable glass or compatible plastic bottle with a screw-on cap."HAZARDOUS WASTE," "Aqueous/Solvent Waste with 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride," List all components with percentages (e.g., "Methanol 95%, Compound X 5%").[11]
Contaminated Sharps Puncture-proof sharps container.Standard biohazard/sharps labeling, additionally marked as "Chemically Contaminated."
Step 3: Collection of Different Waste Forms
  • Unused/Expired Solid Chemical: Carefully transfer any unused or waste solid into the designated "Solid Waste" container. Avoid creating dust.[7]

  • Solutions (Liquid Waste): Pour solutions containing the compound into the designated "Liquid Waste" container using a funnel. Do not leave the funnel in the container; cap it immediately after use.[11][13]

  • Contaminated Labware: Dispose of all contaminated items, such as gloves, weigh boats, and paper towels, in a dedicated plastic bag or container labeled as "Hazardous Waste - Contaminated Debris."[7]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store all hazardous waste containers at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11][14] This area must be under the control of laboratory personnel and inspected weekly for leaks or container degradation.[11][14] Containers must remain closed except when adding waste.[12]

Step 5: Arranging for Final Disposal

Hazardous waste must be disposed of through a licensed professional service. Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[5][6] Do not accumulate full waste containers; arrange for disposal when a container is approximately 90% full.[11]

Emergency Procedures: Spill Management

Even with careful handling, spills can occur. Laboratory personnel must be prepared to respond to small, incidental spills.

For major spills (>1 L, or any spill you are not comfortable handling), evacuate the area, notify others, and contact your institution's emergency response team immediately.

Protocol for a Small, Incidental Spill:
  • Alert & Secure: Alert personnel in the immediate area. Ensure you are wearing the appropriate PPE (gloves, goggles, lab coat).

  • Contain the Spill: Prevent the spill from spreading by creating a dike around the outer edge with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[15][16]

  • Neutralize & Absorb: For spills involving amine compounds, some procedures recommend applying sodium bisulfite before absorption.[15] Cover the contained spill with absorbent material, working from the outside in.[15]

  • Collect Waste: Once the liquid is fully absorbed, carefully scoop the material into a heavy-duty plastic bag or a designated waste container.

  • Decontaminate Area: Wipe the spill area with soap and water.[16]

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbents, gloves, paper towels) are considered hazardous waste and must be placed in the labeled solid waste container for disposal.[16]

Decontamination of Empty Containers

Empty containers that once held 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride are considered hazardous waste until properly decontaminated.

  • Triple-Rinse Procedure: Rinse the empty container three times with a suitable solvent (e.g., methanol, ethanol, or acetone) in which the compound is soluble.[5][9][13]

  • Collect Rinsate: Crucially, collect the solvent from all three rinses as hazardous liquid waste. [5][7] Do not pour the rinsate down the drain.

  • Final Disposal of Container: After triple-rinsing and allowing the container to air-dry in a fume hood, completely deface or remove the original label.[5][9] The decontaminated container can then typically be disposed of in the regular trash or recycling, in accordance with your institution's specific policies.

Disposal Decision Workflow

The following diagram outlines the logical workflow for managing waste streams associated with 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride.

G cluster_start Start: Waste Generation cluster_type Identify Waste Type cluster_paths Collection & Segregation Paths cluster_actions Action Protocols cluster_final Final Disposal Route Start Generate Waste Containing 2-(Quinolin-6-yloxy)propan-1-amine HCl WasteType What is the form of the waste? Start->WasteType Solid Solid: Unused chemical, contaminated debris (gloves, etc.) WasteType->Solid Solid Liquid Liquid: Solutions, reaction mixtures, rinsate WasteType->Liquid Liquid Container Empty Stock Container WasteType->Container Empty Container Spill Accidental Spill WasteType->Spill Spill CollectSolid Place in labeled 'Hazardous Solid Waste' container. Solid->CollectSolid CollectLiquid Place in labeled 'Hazardous Liquid Waste' container. Liquid->CollectLiquid Decon Perform Triple-Rinse Protocol. Container->Decon SpillProto Follow Spill Management Protocol. Spill->SpillProto StoreSAA Store all waste containers in designated SAA. CollectSolid->StoreSAA CollectLiquid->StoreSAA Decon->CollectLiquid Collect Rinsate Trash Dispose of decontaminated container in regular trash (per institutional policy). Decon->Trash Cleaned Container SpillProto->StoreSAA Collected spill waste ContactEHS Contact EHS / Licensed Contractor for Professional Disposal. StoreSAA->ContactEHS

Caption: Decision workflow for proper segregation and disposal of all waste streams.

References

  • Quinoline - SAFETY DATA SHEET - PENTA . Source: PENTA s.r.o. URL: [Link]

  • Safety Data Sheet - 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride . Source: Angene Chemical. URL: [Link]

  • Spill Kits and Spill Clean Up Procedures . Source: Georgia Institute of Technology Environmental Health & Safety. URL: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . Source: US Environmental Protection Agency (EPA). URL: [Link]

  • Chemical Waste Disposal Guidelines . Source: Emory University. URL: [Link]

  • Improved Removal of Quinoline from Wastewater Using Coke Powder with Inorganic Ions . Source: ResearchGate. URL: [Link]

  • Hazardous Waste Disposal Procedures . Source: University of Chicago Environmental Health and Safety. URL: [Link]

  • Amine Disposal For Businesses . Source: Collect and Recycle. URL: [Link]

  • Sustainable Quinoline Production in China . Source: ChemBeanes. URL: [Link]

  • CHEMICAL SPILL PROCEDURES . Source: University of North Carolina at Charlotte Environmental Health and Safety. URL: [Link]

  • Safety Data Sheet: 8-Quinolinol . Source: Carl ROTH. URL: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . Source: United Nations Office on Drugs and Crime. URL: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Source: Central Washington University. URL: [Link]

  • Green Synthesis of Quinoline and Its Derivatives . Source: International Journal of Pharmaceutical Sciences Review and Research. URL: [Link]

  • Chemical and Hazardous Waste . Source: Harvard Environmental Health and Safety. URL: [Link]

  • General Chemical Spill Procedures . Source: University of Texas at Dallas Campus Operations and Risk Management. URL: [Link]

  • Effective removal of quinoline in wastewater using Gd-TiO2 photocatalyst . Source: ResearchGate. URL: [Link]

  • Hazardous Chemical Waste Management Guidelines . Source: Columbia University Research. URL: [Link]

  • Guidelines: Handling and Disposal of Chemicals . Source: Purdue University Engineering. URL: [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories . Source: The University of Tennessee Knoxville. URL: [Link]

Sources

Handling

Personal protective equipment for handling 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling novel pharmaceutical intermediates. 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride (CAS: 1864056-72...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling novel pharmaceutical intermediates. 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride (CAS: 1864056-72-3)[1] is a specialized quinoline derivative utilized in drug discovery. Because comprehensive, compound-specific toxicological data is often limited for novel intermediates, we must extrapolate safety parameters from its chemical structure and salt form to design a fail-safe operational plan.

This guide provides the mechanistic reasoning behind each safety requirement, ensuring that your laboratory personnel understand why these protocols exist, thereby fostering a culture of intrinsic safety and compliance.

Mechanistic Hazard Profiling

To handle this compound safely, we must understand how its physical chemistry dictates its hazard profile.

The Hydrochloride Salt Factor: Free base amines are often volatile oils or low-melting solids prone to oxidation. Converting the amine to a hydrochloride salt increases its melting point and aqueous solubility, yielding a stable, crystalline solid[2]. However, this introduces a critical logistical hazard: fine particulate dust . The primary exposure route shifts from dermal absorption (common with liquid free bases) to inhalation and ocular deposition of aerosolized particles[2][3].

The Quinoline Core: The quinoline scaffold is a privileged pharmacophore but carries inherent baseline hazards. Unsubstituted quinoline and its derivatives are classified as acute oral toxins, severe eye/skin irritants, and suspected mutagens/carcinogens (Carc. 1B, Muta. 2)[4]. Standard pharmaceutical safety protocols dictate that novel derivatives must be handled with the assumption that they retain the baseline toxicity of the parent scaffold until proven otherwise[4].

Table 1: Quantitative Hazard & Physicochemical Data

Parameter Value / Classification Rationale & Source
Chemical Name 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride Primary amine salt[1]
CAS Number 1864056-72-3 Unique identifier[1]
Molecular Weight 238.71 g/mol [5]
Physical State Solid (Powder/Crystalline) Typical for amine HCl salts[2]

| GHS Extrapolation | Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit. 2 | Based on quinoline core toxicity |

Personal Protective Equipment (PPE) Matrix

A robust PPE strategy does not just act as a barrier; it must be chemically compatible with both the active pharmaceutical ingredient (API) and the solvents used during its manipulation.

Table 2: PPE Matrix and Causality

Equipment Material Specification Causality (The "Why")
Hand Protection Nitrile Gloves (EN 374 certified), Double-gloved Amine hydrochlorides and standard dissolution solvents (e.g., DMSO, DMF) can rapidly penetrate and degrade latex. Nitrile provides superior chemical resistance[3][6].
Eye Protection Tight-fitting Safety Goggles Standard safety glasses leave gaps. Fine, aerosolized hydrochloride powders can bypass these gaps, causing severe ocular irritation[4].
Body Protection Impervious Lab Coat (Buttoned to top) Prevents particulate accumulation on street clothes, mitigating the risk of take-home contamination[6].

| Respiratory | Chemical Fume Hood (80-100 fpm) | Prevents inhalation of API dust. If handling outside a hood is unavoidable, a NIOSH-approved respirator with an ABEK filter is mandatory[4]. |

Operational Workflows & Methodologies

The following diagram illustrates the logical progression of handling this compound from risk assessment to disposal.

G Start 1. Risk Assessment & PPE Donning Hood 2. Transfer to Chemical Fume Hood Start->Hood Weigh 3. Weighing (Anti-static tools) Hood->Weigh Spill Spill Occurs? Weigh->Spill Cleanup Initiate Spill Protocol (HEPA vac/Wet wipe) Spill->Cleanup Yes Proceed 4. Dissolution & Reaction Setup Spill->Proceed No Decon 5. Decontamination & Waste Disposal Cleanup->Decon Proceed->Decon

Caption: Safe handling and operational workflow for 2-(Quinolin-6-yloxy)propan-1-amine HCl.

Protocol 1: Safe Weighing and Transfer

Amine hydrochloride powders are highly susceptible to static cling, which can cause the powder to unexpectedly aerosolize or jump out of the weighing vessel.

  • Preparation: Verify the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm). Ensure all required solvents and vessels are inside the hood before opening the chemical container[4].

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing paper or boat prior to dispensing.

  • Transfer: Use a grounded or static-free micro-spatula to transfer the solid.

  • In-Situ Dissolution: To prevent dust exposure during transit to the reaction setup, add the initial solvent (e.g., DMSO or aqueous buffer) directly to the weighing vessel inside the hood to dissolve the powder before moving it[2].

Protocol 2: Spill Containment and Decontamination

Never use a dry brush or broom to clean up a spilled hydrochloride powder, as this will immediately aerosolize the API[6].

  • Containment: Isolate the area. If the spill occurs outside the fume hood, immediately don an ABEK-filtered respirator.

  • Wet-Wipe Method: Dampen a disposable absorbent wipe with water or 70% ethanol. Causality: Because this is a hydrochloride salt, it is highly soluble in polar solvents. The liquid suppresses dust generation and effectively solubilizes the spill for easy pickup[2][3].

  • Wipe Technique: Wipe from the outer perimeter of the spill toward the center to avoid spreading the contaminant.

  • Surface Decontamination: Wash the affected surface a second time with a detergent solution to remove any residual quinoline organics[6].

Waste Disposal Plan

Improper disposal of quinoline derivatives can lead to severe environmental toxicity, particularly to aquatic life (Aquatic Chronic 2).

  • Solid Waste: All contaminated weighing boats, pipette tips, and disposable PPE (gloves, wipes) must be collected in a designated, leak-proof hazardous chemical waste bin.

  • Liquid Waste (Critical): Because this compound contains a chloride counterion (hydrochloride), any aqueous or organic solutions containing this chemical must be routed to a halogenated waste stream . Mixing halogenated waste with non-halogenated solvents can lead to the formation of highly toxic dioxins during the incineration disposal process[6].

References

  • CAS NO. 1864056-72-3 | 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride - Arctomsci - 1

  • 1864056-72-3 Molecular Data - Guidechem - 5

  • TCO-amine hydrochloride SDS - MedChemExpress - 2

  • Essential Safety and Logistical Information for Handling Quinolinium - Benchchem - 4

  • SAFETY DATA SHEET - CymitQuimica - 6

  • Safety Data Sheet (Amine Hydrochlorides) - Enamine - 3

  • Quinoline reagent grade, 98 91-22-5 - Sigma-Aldrich -

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Quinolin-6-yloxy)propan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Quinolin-6-yloxy)propan-1-amine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.